molecular formula C21H28N4O5 B1684442 Aderbasib CAS No. 791828-58-5

Aderbasib

Cat. No.: B1684442
CAS No.: 791828-58-5
M. Wt: 416.5 g/mol
InChI Key: DJXMSZSZEIKLQZ-IRXDYDNUSA-N
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Description

INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. It represents a potentially important new class of targeted breast cancer therapy. It has shown promising clinical activity in heavily pretreated, refractory breast cancer patients.
Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. This compound represses the metalloproteinase 'sheddase' activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or "shedding" soluble protein etcodomains from the cell surface;  the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMSZSZEIKLQZ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000327
Record name Aderbasib
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Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791828-58-5
Record name Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=791828-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aderbasib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aderbasib
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Record name ADERBASIB
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

INCB7839: A Technical Guide to the Dual Inhibition of ADAM10 and ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB7839, also known as Aderbasib, is a potent, orally bioavailable, hydroxamate-based inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members ADAM10 and ADAM17.[1][2] These cell surface proteases, often referred to as sheddases, are crucial mediators of various signaling pathways implicated in cancer progression, including the shedding of growth factor precursors and cell surface receptors. This technical guide provides an in-depth overview of the preclinical and clinical data related to INCB7839's mechanism of action, focusing on its dual inhibitory activity against ADAM10 and ADAM17. The document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to ADAM10, ADAM17, and INCB7839

ADAM10 and ADAM17 are transmembrane metalloproteases that play a pivotal role in the proteolytic cleavage of the extracellular domains of a wide array of cell surface proteins. This process, known as ectodomain shedding, releases soluble protein fragments that can act as signaling molecules, while the remaining membrane-tethered portion can initiate intracellular signaling cascades.

ADAM10 is critically involved in developmental processes, including Notch signaling, which is essential for cell fate determination.[3] In the context of cancer, ADAM10-mediated cleavage of substrates such as HER2 and neuroligin-3 (NLGN3) has been implicated in tumor growth and survival.[4][5]

ADAM17 , also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key regulator of inflammatory responses through the shedding of TNF-α. It is also responsible for the release of various ligands for the Epidermal Growth Factor Receptor (EGFR) family, thereby promoting cell proliferation, survival, and migration.[3][6]

INCB7839 was developed as a dual inhibitor of both ADAM10 and ADAM17, with the therapeutic rationale of simultaneously blocking multiple oncogenic signaling pathways.[6] Its "low nanomolar" inhibitory activity against both enzymes has been demonstrated in various preclinical models.[1]

Quantitative Data on INCB7839 Activity

The following tables summarize the available quantitative data on the inhibitory activity and preclinical efficacy of INCB7839.

Table 1: In Vitro Inhibitory Activity of INCB7839

Target/AssayIC50 ValueCell Line/SystemReference
Reduction of HER2 ECD Shedding320 nMHER2+ Breast Cancer Cells[5]

Note: Specific enzymatic IC50 values for INCB7839 against purified ADAM10 and ADAM17 are not publicly available in the reviewed literature, which describes it as a "low nanomolar inhibitor."[1]

Table 2: Preclinical In Vivo Efficacy of INCB7839

Cancer ModelAnimal ModelINCB7839 DoseKey FindingsReference
HER2+ Breast CancerBT474-SC1 Xenograft30 mg/kg/day (with Lapatinib)Complete prevention of mean tumor volume increase.[7]
Pediatric High-Grade GliomaPatient-Derived Orthotopic Xenograft50 mg/kgRobust inhibition of tumor growth and improved overall survival.[2][8][2][8]

Signaling Pathways and Mechanism of Action

INCB7839 exerts its anti-cancer effects by inhibiting the shedding of key substrates of ADAM10 and ADAM17, thereby disrupting downstream signaling pathways that promote tumor growth and survival.

Inhibition of HER2 Shedding in Breast Cancer

In HER2-positive breast cancer, ADAM10 can cleave the extracellular domain (ECD) of the HER2 receptor. This shedding event has two key consequences: the release of the soluble HER2 ECD, which can be detected in the serum of patients, and the generation of a constitutively active p95HER2 fragment that remains on the cell surface and promotes tumor growth. INCB7839, by inhibiting ADAM10, blocks this cleavage, leading to a reduction in both HER2 ECD levels and p95HER2 formation.[5]

HER2_Shedding_Inhibition cluster_membrane Cell Membrane HER2_Receptor HER2 Receptor p95HER2 p95HER2 (Constitutively Active) HER2_Receptor->p95HER2 HER2_ECD Soluble HER2 ECD HER2_Receptor->HER2_ECD Tumor_Growth Tumor Growth and Proliferation p95HER2->Tumor_Growth Promotes ADAM10 ADAM10 ADAM10->HER2_Receptor Cleavage INCB7839 INCB7839 INCB7839->ADAM10 Inhibits

Figure 1. Inhibition of ADAM10-mediated HER2 shedding by INCB7839.
Inhibition of Neuroligin-3 Shedding in Glioma

In pediatric high-grade gliomas, neuronal activity can promote tumor growth through the release of neuroligin-3 (NLGN3).[8] ADAM10 is the primary sheddase responsible for cleaving NLGN3 from the surface of neurons, releasing a soluble fragment that stimulates glioma cell proliferation.[8] INCB7839 can penetrate the brain and inhibit ADAM10, thereby blocking the release of pro-tumorigenic soluble NLGN3.[8]

NLGN3_Shedding_Inhibition cluster_neuron Neuronal Membrane NLGN3_Membrane Membrane-Bound Neuroligin-3 Soluble_NLGN3 Soluble Neuroligin-3 NLGN3_Membrane->Soluble_NLGN3 ADAM10 ADAM10 ADAM10->NLGN3_Membrane Cleavage INCB7839 INCB7839 INCB7839->ADAM10 Inhibits Glioma_Proliferation Glioma Cell Proliferation Soluble_NLGN3->Glioma_Proliferation Stimulates

Figure 2. Inhibition of ADAM10-mediated neuroligin-3 shedding by INCB7839.

Experimental Protocols

This section provides detailed, representative protocols for key in vitro assays used to characterize the activity of ADAM10/17 inhibitors like INCB7839.

Cell-Based HER2 Ectodomain Shedding Assay (ELISA)

This protocol describes a sandwich ELISA to quantify the amount of soluble HER2 ECD released into the cell culture medium, which can be used to determine the IC50 of an inhibitor.

ELISA_Workflow Start Start: Seed HER2-overexpressing cells Treat Treat cells with varying concentrations of INCB7839 Start->Treat Incubate Incubate to allow for HER2 shedding Treat->Incubate Collect Collect cell culture supernatant Incubate->Collect Coat Coat ELISA plate with capture antibody (anti-HER2 ECD) Collect->Coat Block Block non-specific binding sites Coat->Block Add_Sample Add cell supernatant to wells Block->Add_Sample Incubate_Sample Incubate to allow HER2 ECD to bind to capture antibody Add_Sample->Incubate_Sample Wash1 Wash wells Incubate_Sample->Wash1 Add_Detection Add detection antibody (e.g., biotinylated anti-HER2 ECD) Wash1->Add_Detection Incubate_Detection Incubate to allow detection antibody to bind to captured HER2 ECD Add_Detection->Incubate_Detection Wash2 Wash wells Incubate_Detection->Wash2 Add_Enzyme Add enzyme conjugate (e.g., Streptavidin-HRP) Wash2->Add_Enzyme Incubate_Enzyme Incubate to allow enzyme to bind to detection antibody Add_Enzyme->Incubate_Enzyme Wash3 Wash wells Incubate_Enzyme->Wash3 Add_Substrate Add substrate (e.g., TMB) Wash3->Add_Substrate Develop Incubate for color development Add_Substrate->Develop Stop Add stop solution Develop->Stop Read Read absorbance at 450 nm Stop->Read Analyze Analyze data and calculate IC50 Read->Analyze

Figure 3. Experimental workflow for a HER2 ECD shedding ELISA.

Materials:

  • HER2-overexpressing breast cancer cell line (e.g., BT474, SK-BR-3)

  • Cell culture medium and supplements

  • INCB7839 or other test compounds

  • 96-well ELISA plates

  • Capture antibody (monoclonal anti-human HER2 ECD)

  • Detection antibody (e.g., biotinylated polyclonal anti-human HER2 ECD)

  • Recombinant human HER2 ECD standard

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HER2-overexpressing cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment.

  • Compound Treatment: Prepare serial dilutions of INCB7839 in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator to allow for HER2 shedding.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then add blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant HER2 ECD standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add the diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

  • Substrate Reaction and Measurement: Wash the plate and add the TMB substrate solution to each well. Incubate in the dark until a color change is observed. Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the recombinant HER2 ECD standards. Use this curve to determine the concentration of HER2 ECD in each sample. Plot the percentage of inhibition of HER2 ECD shedding against the log concentration of INCB7839 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Neuroligin-3 Cleavage Assay (Western Blot)

This protocol outlines a method to detect the cleavage of neuroligin-3 from cultured neurons and the effect of an inhibitor.

Materials:

  • Primary neuronal cultures or a suitable neuronal cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • INCB7839 or other test compounds

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the C-terminus of neuroligin-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Neuronal Culture and Treatment: Plate primary neurons or a neuronal cell line and allow them to differentiate. Treat the cells with different concentrations of INCB7839 for a specified period.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding loading buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the C-terminus of neuroligin-3 overnight at 4°C. This antibody will detect both the full-length and the cleaved C-terminal fragment of neuroligin-3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and then add the chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Analysis: Quantify the band intensities for the full-length and cleaved neuroligin-3. A decrease in the ratio of the cleaved fragment to the full-length protein in the presence of INCB7839 indicates inhibition of neuroligin-3 cleavage.

Conclusion

INCB7839 is a potent dual inhibitor of ADAM10 and ADAM17 with demonstrated preclinical activity in models of breast cancer and pediatric glioma. Its mechanism of action, centered on the inhibition of ectodomain shedding of key oncogenic proteins like HER2 and neuroligin-3, provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the biology of ADAM sheddases and the therapeutic application of their inhibitors. Further investigation into the precise enzymatic inhibitory constants and broader preclinical efficacy of INCB7839 will continue to refine our understanding of this promising anti-cancer agent.

References

Aderbasib (INCB7839): An In-Depth Technical Guide on its Role in Notch Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aderbasib (formerly INCB7839) is a potent, orally bioavailable, low nanomolar hydroxamate-based inhibitor of the metalloproteinases ADAM10 and ADAM17.[1][2][3] While not a direct inhibitor of the Notch receptor itself, this compound plays a significant role in modulating the Notch signaling pathway. Its mechanism of action is centered on the inhibition of the S2 cleavage of the Notch receptor, a critical step in its activation, which is mediated by ADAM10.[4] This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of Notch signaling, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and Notch Signaling

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various diseases, notably cancer.[5] The activation of the Notch receptor is a multi-step process initiated by ligand binding, which induces two sequential proteolytic cleavages. The first of these, the S2 cleavage, is carried out by ADAM (A Disintegrin and Metalloproteinase) family metalloproteinases, primarily ADAM10.[6] This cleavage releases the extracellular domain of the Notch receptor and is a prerequisite for the subsequent γ-secretase-mediated S3 cleavage, which liberates the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression.

This compound is a dual inhibitor of ADAM10 and ADAM17.[7][8] By inhibiting ADAM10, this compound effectively blocks the S2 cleavage of the Notch receptor, thereby preventing its activation and downstream signaling.[4] This positions this compound as an indirect modulator of the Notch pathway with therapeutic potential in Notch-dependent pathologies.

Mechanism of Action of this compound on Notch Signaling

This compound's primary molecular targets are the zinc-dependent metalloproteinases ADAM10 and ADAM17.[7][8] It exerts its inhibitory effect by binding to the active site of these enzymes.[9] The inhibition of ADAM10 by this compound is directly responsible for its impact on the Notch signaling pathway.

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cluster_signaling_cell Signaling Cell cluster_receiving_cell Receiving Cell Ligand Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding ADAM10 ADAM10 Notch_Receptor->ADAM10 2. Conformational Change Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase 4. S3 Cleavage (blocked if S2 is inhibited) ADAM10->Notch_Receptor 3. S2 Cleavage NICD NICD Gamma_Secretase->NICD 5. NICD Release Nucleus Nucleus NICD->Nucleus 6. Nuclear Translocation Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression 7. Gene Regulation This compound This compound This compound->ADAM10 Inhibition cluster_workflow Biochemical Assay Workflow A Prepare this compound Dilutions B Add this compound/Vehicle to Plate A->B C Add Recombinant ADAM10/17 B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G cluster_workflow Notch S2 Cleavage Western Blot Workflow A Seed Notch-Expressing Cells B Pre-treat with this compound/GSI A->B C Induce Notch Signaling B->C D Cell Lysis C->D E Western Blot for Cleaved Notch1 D->E F Analyze Band Intensity E->F

References

Aderbasib (INCB7839): A Technical Overview of Its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Wilmington, DE - Aderbasib (INCB7839), a potent, orally bioavailable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, was developed by Incyte Corporation as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

This compound was identified as a dual inhibitor of the metalloproteinases ADAM10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] These "sheddases" are responsible for the proteolytic cleavage and release of the extracellular domains of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) and HER2, as well as Notch receptors.[4] The rationale behind the development of this compound was that by inhibiting ADAM10 and ADAM17, it could block the activation of key signaling pathways involved in tumor cell proliferation, survival, and resistance to therapy.[1][4]

Mechanism of Action

This compound exerts its therapeutic effect by binding to the active site of the metalloproteinase domain of both ADAM10 and ADAM17, thereby inhibiting their enzymatic activity.[5] This inhibition prevents the shedding of a wide range of substrates, leading to the downregulation of critical oncogenic signaling pathways.

Inhibition of EGFR/HER2 Signaling

ADAM10 and ADAM17 are responsible for the cleavage and release of EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin. By inhibiting this shedding, this compound was designed to block the activation of the entire HER receptor family (EGFR/HER1, HER2, HER3, and HER4), leading to a more complete inhibition of this pathway compared to therapies targeting individual receptors.[1] In the context of HER2-positive breast cancer, ADAM10-mediated cleavage of the HER2 receptor results in the formation of a constitutively active p95-HER2 fragment and the release of the HER2 extracellular domain (ECD). Elevated levels of p95-HER2 have been associated with resistance to trastuzumab. This compound was shown to inhibit this cleavage, suggesting a potential to overcome trastuzumab resistance.

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Figure 1: this compound inhibits ADAM10-mediated cleavage of the HER2 receptor.

Modulation of Notch Signaling

ADAM10 is also a key enzyme in the Notch signaling pathway, where it is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM10, this compound has the potential to modulate Notch signaling, which is implicated in cancer cell proliferation, differentiation, and survival.[4]

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Notch_Signaling_Pathway This compound's Impact on the Notch Signaling Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell Notch_Ligand Notch Ligand (e.g., Delta-like 1) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binds ADAM10 ADAM10 Notch_Receptor->ADAM10 S2 Cleavage gamma_Secretase γ-Secretase ADAM10->gamma_Secretase Enables NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Activates This compound This compound (INCB7839) This compound->ADAM10 Inhibits

Figure 2: this compound inhibits the ADAM10-mediated S2 cleavage of the Notch receptor.

Preclinical Development

Enzymatic Activity

This compound was characterized as a potent, low nanomolar inhibitor of both ADAM10 and ADAM17.[5][6]

TargetIC50 (nM)
ADAM10Data not publicly available
ADAM17Data not publicly available
Table 1: In vitro inhibitory activity of this compound. Specific IC50 values have not been disclosed in publicly available literature.
In Vivo Efficacy

Preclinical studies in various xenograft models demonstrated the anti-tumor activity of this compound.

  • HER2+ Breast Cancer: In a BT474-SC1 breast cancer xenograft model, this compound (30 mg/kg/day) in combination with lapatinib (75 mg/kg) resulted in the complete prevention of mean tumor volume increase.[7]

  • Pediatric High-Grade Gliomas: In patient-derived pediatric high-grade glioma (GBM and DIPG) xenograft models, this compound was shown to robustly inhibit tumor growth and improve overall survival.[8] It also demonstrated sufficient brain penetration to achieve its pharmacodynamic effect of ADAM10 inhibition.[8]

  • EGFR-Responsive Breast Tumor Model: In an MDA-MB-435 breast tumor model, this compound (30 mg/kg/day for 14 days) delayed tumor growth by 9 days. When combined with paclitaxel (20 mg/kg), the tumor growth delay was extended to 53 days, with 7 out of 8 partial responses and 1 out of 8 complete responses observed.[9]

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for various solid tumors.

Phase I/II Study in HER2+ Metastatic Breast Cancer

A significant focus of this compound's clinical development was in combination with trastuzumab for patients with HER2-positive metastatic breast cancer.

  • Study Design: This was a single-arm, open-label, dose-escalation trial of this compound (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab.[7]

  • Pharmacodynamics: Administration of this compound resulted in a dose-dependent reduction in the levels of circulating HER2 ECD, with a mean inhibition of approximately 80% at the 300 mg BID dose.[10]

  • Efficacy: In 51 evaluable patients, the overall response rate for the this compound and trastuzumab combination was 50% (13/26). A higher response rate of 64% (9/14) was observed in patients with this compound plasma concentrations above the IC50 for HER2 cleavage.[7]

  • Development Status: Despite these promising initial results, Incyte halted the development of this compound for metastatic breast cancer in 2011 following further research that contradicted the positive findings from the Phase II trials.[2]

ParameterResult
Overall Response Rate 50% (13/26)
Response Rate (Plasma Conc. > IC50) 64% (9/14)
HER2 ECD Reduction (300 mg BID) ~80%
Table 2: Efficacy results from the Phase I/II trial of this compound with Trastuzumab in HER2+ Breast Cancer.
Phase I Study in Pediatric High-Grade Gliomas (PBTC-056)

More recently, this compound was investigated in a Phase I trial for children with recurrent or progressive high-grade gliomas.

  • Study Design: A multicenter Phase I trial (NCT04295759) to evaluate the safety and tolerability of this compound in children aged 3-21 years. The starting dose was 120 mg/m²/dose BID.[11][12]

  • Safety and Tolerability: The most common adverse events were fatigue, nausea, anorexia, diarrhea, emesis, abdominal pain, anemia, and constipation.[8]

  • Dose-Limiting Toxicity: The dose-limiting toxicity in monotherapy Phase I trials was deep venous thrombosis (DVT).[8] In the pediatric glioma trial, an unanticipated toxicity led to an amendment requiring prophylactic anticoagulation with enoxaparin.

Experimental Protocols

In Vivo Xenograft Studies (General Protocol)
  • Animal Models: Athymic nude mice are typically used for xenograft studies.

  • Cell Implantation: Tumor cells (e.g., BT474, MDA-MB-435, or patient-derived glioma cells) are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is typically administered orally (p.o.) daily or twice daily.

  • Tumor Measurement: Tumor volume is measured regularly using calipers, and tumor growth inhibition is calculated.

  • Pharmacodynamic Assessments: Plasma and tumor tissue can be collected to assess drug concentrations and biomarker modulation (e.g., HER2 ECD levels).

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Xenograft_Workflow General Xenograft Study Workflow for this compound start Start cell_culture Tumor Cell Culture (e.g., HER2+ breast cancer, glioma) start->cell_culture implantation Cell Implantation (Subcutaneous or Orthotopic) in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_group Treatment Group: This compound (p.o.) +/- Combination Agent randomization->treatment_group control_group Control Group: Vehicle (p.o.) randomization->control_group monitoring Regular Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Signs treatment_group->monitoring control_group->monitoring endpoint Study Endpoint: - Tumor Size Limit - Predetermined Timepoint monitoring->endpoint endpoint->monitoring No tissue_collection Tissue/Plasma Collection (Pharmacokinetics/Pharmacodynamics) endpoint->tissue_collection Yes analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis end End analysis->end tissue_collection->analysis

Figure 3: A generalized workflow for preclinical xenograft studies of this compound.

Conclusion

This compound (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 that showed initial promise in preclinical and early clinical studies, particularly in HER2-positive breast cancer. Its mechanism of action, involving the inhibition of key signaling pathways like EGFR/HER2 and Notch, provided a strong rationale for its development. However, despite encouraging early clinical data, its development for metastatic breast cancer was discontinued. The investigation of this compound in other indications, such as pediatric high-grade gliomas, highlights the ongoing interest in targeting ADAM metalloproteinases in oncology. Further research is needed to fully elucidate the therapeutic potential and safety profile of this class of inhibitors.

References

Aderbasib: A Technical Guide to Sheddase Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based inhibitor of a disintegrin and metalloproteinase (ADAM) 10 and ADAM17, two key sheddases implicated in the progression of various cancers. By blocking the proteolytic activity of these enzymes, this compound disrupts critical cell signaling pathways, including the epidermal growth factor receptor (EGFR) and Notch pathways, thereby impeding tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in an oncological context.

Introduction to this compound and Sheddase Inhibition

This compound is a small molecule inhibitor that targets the metalloproteinase domain of ADAM10 and ADAM17.[1][2] These zinc-dependent proteases are responsible for the ectodomain shedding of a wide array of cell surface proteins, including growth factor precursors, cytokines, and their receptors.[2] In the context of cancer, the overexpression and aberrant activity of ADAM10 and ADAM17 contribute to tumor progression by releasing soluble ligands that activate pro-oncogenic signaling pathways and by cleaving receptors to generate constitutively active fragments.[2] this compound's dual inhibition of ADAM10 and ADAM17 presents a promising therapeutic strategy to counteract these effects.[1][2]

Mechanism of Action

This compound functions by binding to the active site of the metalloproteinase domain of ADAM10 and ADAM17, thereby preventing the cleavage of their substrates.[1] This inhibition has significant downstream consequences on key signaling pathways implicated in cancer:

  • EGFR/HER2 Pathway: ADAM17 is a primary sheddase for EGFR ligands such as amphiregulin, transforming growth factor-alpha (TGFα), and heparin-binding EGF-like growth factor (HB-EGF).[3][4][5] By preventing the release of these ligands, this compound can block the activation of the EGFR signaling cascade, which is crucial for cell proliferation, survival, and migration.[6] Furthermore, ADAM10 is a major sheddase of HER2, and its inhibition can prevent the generation of the p95HER2 fragment, a constitutively active form of the receptor associated with resistance to HER2-targeted therapies like trastuzumab.[7]

  • Notch Signaling Pathway: ADAM10 is the key metalloprotease responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway.[8][9][10] This pathway is a master regulator of cell fate decisions, and its dysregulation is implicated in numerous cancers, promoting cancer stem cell maintenance and tumor progression. By inhibiting ADAM10, this compound can effectively block Notch signaling.[6][11]

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a variety of preclinical models.

In Vitro Potency
TargetIC50 (nM)Notes
ADAM1011.5Data for a structurally related and functionally similar dual ADAM10/17 inhibitor, GW280264X.[12]
ADAM178.0Data for a structurally related and functionally similar dual ADAM10/17 inhibitor, GW280264X.[12]
In Vivo Efficacy
Cancer ModelTreatmentOutcome
Pediatric Glioblastoma XenograftThis compound (50 mg/kg, intraperitoneal injection, 5 days/week for 2 weeks)Robustly inhibited tumor growth.[1]
HER2+ Breast Cancer Xenograft (BT474-SC1)This compound (30 mg/kg/day) in combination with lapatinib (75 mg/kg)Complete prevention of the increase in mean tumor volume.[13]

Clinical Data

This compound has been evaluated in several clinical trials, primarily in HER2-positive breast cancer and pediatric high-grade gliomas.

Phase I/II Study in HER2+ Metastatic Breast Cancer (NCT01254136)

This study evaluated this compound in combination with trastuzumab.

ParameterValue
Patient PopulationMetastatic HER2-positive breast cancer
TreatmentThis compound in combination with trastuzumab
HER2 ECD ReductionDose-dependent reduction, with a mean of ~80% inhibition at 300 mg BID.[14]
Overall Response Rate (ORR) at 300mg BID40% (6/15 evaluable patients).[14]
ORR in patients with plasma this compound > IC5055% (6/11 patients).[14]
StatusDevelopment for this indication was halted in 2011 due to findings from further research.[15]
Phase I Study in Recurrent/Progressive High-Grade Gliomas (NCT04295759)

This ongoing study is assessing the safety, tolerability, and recommended Phase II dose of this compound in children.[16][17]

ParameterDetails
Patient PopulationChildren (3-21 years) with recurrent/progressive high-grade gliomas, including DIPG.[18]
Primary ObjectivesTo evaluate safety and tolerability, and to determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).[18]
RationaleNeuronal activity-regulated shedding of neuroligin-3 (NLGN3) by ADAM10 promotes glioma growth. This compound can penetrate brain tissue and inhibit ADAM10.[16][17]
Dose-Limiting Toxicity (in adults)Deep venous thrombosis (DVT) was observed in a Phase I study in adults with solid tumors.[16]
StatusThe trial is closed.[18]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (INCB7839)

  • MTS reagent (e.g., from Promega)

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.[19][20]

  • Incubate for 1-4 hours at 37°C.[19][20][21]

  • Measure the absorbance at 490 nm using a plate reader.[19][20]

  • Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

HER2 Ectodomain Shedding Assay

This protocol is adapted for measuring the inhibition of HER2 shedding by this compound in HER2-overexpressing breast cancer cells.

Materials:

  • BT-474 breast cancer cells

  • Complete RPMI 1640 medium

  • 96-well tissue culture plates

  • This compound (INCB7839)

  • HER2 ELISA kit (e.g., from Calbiochem)

Procedure:

  • Seed BT-474 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium and incubate overnight.[22]

  • The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 3-fold dilutions from 5 µM).[22]

  • Incubate the cells for 72 hours.[22]

  • Harvest the cell culture supernatants.

  • Dilute the supernatants (e.g., 1:10) and analyze the concentration of the HER2 extracellular domain (ECD) using a commercial HER2 ELISA kit according to the manufacturer's instructions.[22]

  • Calculate the percent inhibition of HER2 shedding for each this compound concentration compared to the vehicle-treated control to determine the IC50 value.[22]

Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and treating an orthotopic glioblastoma model in immunocompromised mice.

Materials:

  • Human glioblastoma cell line (e.g., U87MG, GBM8)

  • Immunocompromised mice (e.g., NOD-SCID)

  • Stereotactic injection apparatus

  • This compound (INCB7839)

  • Vehicle for in vivo administration (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water)[1]

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Culture human glioblastoma cells. For some models, cells are transduced to express a reporter like luciferase for in vivo imaging.

  • Anesthetize the mice.

  • Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) into the desired brain region (e.g., striatum).[23][24] The coordinates for injection are determined relative to bregma.[23]

  • Allow tumors to establish for a set period (e.g., 7-14 days), which can be monitored by bioluminescence imaging.

  • Prepare this compound in a suitable vehicle for administration.

  • Treat mice with this compound (e.g., 50 mg/kg, intraperitoneally, 5 days a week) or vehicle control.[1]

  • Monitor tumor growth regularly using bioluminescence imaging or by observing clinical signs.

  • At the end of the study, euthanize the mice and collect brain tissue for histological analysis to confirm tumor growth and assess treatment effects.

Signaling Pathway Visualizations

This compound Inhibition of ADAM17-Mediated EGFR Ligand Shedding

aderbasib_egfr_pathway cluster_membrane Cell Membrane pro_ligand Pro-EGFR Ligand (e.g., pro-TGFα, pro-HB-EGF) ADAM17 ADAM17 pro_ligand->ADAM17 soluble_ligand Soluble EGFR Ligand ADAM17->soluble_ligand Sheds EGFR EGFR downstream Downstream Signaling (Proliferation, Survival) EGFR->downstream Initiates This compound This compound This compound->ADAM17 Inhibits soluble_ligand->EGFR Binds & Activates

Caption: this compound blocks ADAM17, preventing EGFR ligand release and subsequent signaling.

This compound Inhibition of ADAM10-Mediated Notch Signaling

aderbasib_notch_pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch_receptor Notch Receptor Ligand->Notch_receptor Binds ADAM10 ADAM10 Notch_receptor->ADAM10 S2 Cleavage gamma_secretase γ-secretase ADAM10->gamma_secretase Enables S3 Cleavage NICD NICD gamma_secretase->NICD Releases Target_genes Target Gene Transcription (Cell Fate, Proliferation) NICD->Target_genes Activates This compound This compound This compound->ADAM10 Inhibits

References

Preclinical Profile of Aderbasib (INCB7839) in Glioma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (also known as INCB7839) is a potent, orally bioavailable, low-nanomolar inhibitor of the ADAM (A Disintegrin and Metalloprotease) family of enzymes, specifically targeting ADAM10 and ADAM17.[1] Preclinical investigations have highlighted its potential as a therapeutic agent in high-grade gliomas, including pediatric glioblastoma (GBM) and diffuse intrinsic pontine glioma (DIPG).[2][3] The primary mechanism of action in the context of glioma involves the inhibition of ADAM10-mediated cleavage of neuroligin-3 (NLGN3), a synaptic protein that is aberrantly secreted by neurons in the tumor microenvironment and promotes glioma growth.[2][4] This document provides a comprehensive technical guide to the preclinical studies of this compound in glioma models, summarizing key data, experimental protocols, and the underlying signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in an Orthotopic Glioma Model

While specific quantitative data on tumor growth inhibition percentages and survival statistics were not available in the reviewed literature, preclinical studies have demonstrated a significant anti-tumor effect.

ParameterDescriptionReference
Drug This compound (INCB7839)[1]
Model System Orthotopic xenografts of pediatric glioblastoma (SU-pcGBM2) in NSG mice[1]
Dosing Regimen 50 mg/kg, intraperitoneal injection, 5 days per week for 2 weeks[1]
Outcome Robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts[1]
Brain Penetrance This compound penetrates brain tissue sufficiently to achieve its pharmacodynamic effect of ADAM10 inhibition.[3][3]
In Vitro Activity of this compound

Specific IC50 values for this compound in glioma cell lines were not available in the reviewed literature. However, it is characterized as a low nanomolar inhibitor of ADAM10.[1]

Signaling Pathways

This compound's Mechanism of Action in Glioma

This compound's therapeutic effect in glioma is primarily attributed to its inhibition of the neuronal activity-dependent secretion of neuroligin-3 (NLGN3). This process disrupts a key signaling cascade that promotes glioma cell proliferation.

G cluster_neuron Neuron cluster_glioma Glioma Cell Neuronal\nActivity Neuronal Activity ADAM10_neuron ADAM10 Neuronal\nActivity->ADAM10_neuron activates NLGN3_mem Membrane-bound Neuroligin-3 (NLGN3) ADAM10_neuron->NLGN3_mem cleaves sNLGN3 Secreted Neuroligin-3 (sNLGN3) NLGN3_mem->sNLGN3 FAK FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->ADAM10_neuron inhibits sNLGN3->FAK activates

This compound inhibits ADAM10-mediated NLGN3 cleavage and downstream signaling.
Role of ADAM10 in Notch Signaling

ADAM10 is also a critical component in the Notch signaling pathway, which is frequently dysregulated in gliomas. By cleaving the Notch receptor, ADAM10 initiates a signaling cascade that can influence cell fate, proliferation, and differentiation. This compound's inhibition of ADAM10, therefore, has the potential to modulate Notch signaling in the tumor microenvironment.

G cluster_signal_cell Signaling Cell cluster_receiving_cell Receiving Cell (e.g., Glioma Cell) Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch_Receptor Notch_Ligand->Notch_Receptor binds ADAM10_cell ADAM10 Notch_Receptor->ADAM10_cell S2 cleavage gamma_Secretase γ-Secretase ADAM10_cell->gamma_Secretase S3 cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD releases Nucleus Nucleus NICD->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates This compound This compound This compound->ADAM10_cell inhibits

This compound can modulate Notch signaling by inhibiting ADAM10.

Experimental Protocols

In Vivo Orthotopic Xenograft Model

This protocol outlines the methodology for evaluating the efficacy of this compound in a preclinical glioma model.

G Start Cell_Culture Culture SU-pcGBM2 (pediatric glioblastoma cells) Start->Cell_Culture Implantation Orthotopic implantation of SU-pcGBM2 cells into NSG mice Cell_Culture->Implantation Tumor_Growth Allow tumors to establish (4 weeks) Implantation->Tumor_Growth Treatment Administer this compound (50 mg/kg, i.p., 5 days/week) or Vehicle Tumor_Growth->Treatment Duration Treatment for 2 weeks Treatment->Duration Monitoring Monitor tumor growth (e.g., bioluminescence imaging) Duration->Monitoring Endpoint Endpoint analysis: Tumor growth inhibition, Survival Monitoring->Endpoint End Endpoint->End

Experimental workflow for in vivo efficacy testing of this compound.

Materials:

  • This compound (INCB7839)

  • SU-pcGBM2 pediatric glioblastoma cells

  • NOD scid gamma (NSG) mice

  • Vehicle solution (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water)[1]

  • Standard cell culture reagents

  • Stereotactic surgery equipment

  • Bioluminescence imaging system

Procedure:

  • Cell Preparation: SU-pcGBM2 cells are cultured under standard conditions. Prior to implantation, cells are harvested, counted, and resuspended in an appropriate vehicle for injection.

  • Orthotopic Implantation: Anesthetized NSG mice undergo stereotactic surgery to inject SU-pcGBM2 cells into the brain, establishing an orthotopic tumor model.

  • Tumor Establishment: Mice are monitored for a period of four weeks to allow for the establishment and growth of tumors.[1]

  • Treatment Initiation: After tumor establishment, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 50 mg/kg, five days a week.[1] The control group receives injections of the vehicle solution following the same schedule.

  • Treatment Duration: The treatment regimen is continued for a period of two weeks.[1]

  • Tumor Growth Monitoring: Tumor burden is monitored throughout the study, typically using non-invasive methods such as bioluminescence imaging if the cells are luciferase-tagged.

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on the viability of glioma cell lines in vitro.

Materials:

  • Glioma cell lines (e.g., U87-MG, patient-derived lines)

  • This compound (INCB7839)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Glioma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to a range of concentrations in complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, a viability reagent such as MTT is added to each well and incubated according to the manufacturer's instructions. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. This data can then be used to determine the IC50 value of this compound.

Western Blotting for Signaling Pathway Analysis (General Protocol)

This protocol describes a general method for analyzing the effects of this compound on the phosphorylation status of key proteins in the FAK/PI3K/mTOR signaling pathway.

Materials:

  • Glioma cell lines

  • This compound (INCB7839)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Glioma cells are treated with this compound at various concentrations for a specified time. Following treatment, cells are washed with cold PBS and lysed on ice using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-FAK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to normalize the data.

  • Densitometry Analysis: The band intensities are quantified to determine the relative changes in protein phosphorylation.

Conclusion

Preclinical studies of this compound in glioma models demonstrate a clear mechanism of action through the inhibition of ADAM10 and the subsequent disruption of the neuroligin-3-mediated growth-promoting pathway. The in vivo data, although qualitative, suggests a significant anti-tumor effect in pediatric glioblastoma models. While further quantitative in vitro and in vivo data would strengthen the preclinical profile, the existing evidence provides a strong rationale for the continued investigation of this compound as a potential therapeutic for high-grade gliomas. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of neuro-oncology and drug development.

References

Aderbasib's Impact on HER2 Extracellular Domain Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a critical member of the ErbB family of receptor tyrosine kinases.[1][2] Its overexpression or amplification is a key driver in several cancers, most notably in HER2-positive breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[2] Unlike other ErbB family members, HER2 has no known direct ligand and exists in a constitutively active conformation, readily forming potent heterodimers with other ErbB receptors to activate downstream signaling pathways like PI3K/Akt/mTOR and MAPK, which promote cell proliferation, survival, and metastasis.[1][2]

A significant biological process associated with HER2 is the proteolytic cleavage and release of its extracellular domain (ECD), a phenomenon known as "shedding."[1][3] This event is primarily mediated by metalloproteases of the ADAM (A Disintegrin and Metalloproteinase) family, with ADAM10 identified as a major HER2 sheddase.[3][4][5] Shedding bifurcates the HER2 receptor, releasing a soluble ~105 kDa ECD into the extracellular space and leaving a membrane-bound, constitutively active ~95 kDa truncated fragment (p95HER2).[1][5] The presence of p95HER2 and elevated serum HER2 ECD levels are clinically relevant, as they are linked to a poorer prognosis and resistance to HER2-targeted therapies such as trastuzumab, which targets the now-shed portion of the receptor.[3][5][6]

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based small molecule inhibitor specifically designed to target the sheddase activity of ADAM10 and ADAM17.[7][8][9] By inhibiting these key enzymes, this compound prevents the cleavage of the HER2 ECD. This guide provides a detailed technical overview of the mechanism of HER2 shedding, the pharmacological action of this compound, and its demonstrated impact on this critical process in cancer biology.

The Biology and Clinical Relevance of HER2 Shedding

The proteolytic release of the HER2 ECD is a regulated process that significantly alters the receptor's signaling capacity and its interaction with targeted therapies.

  • The Sheddase Machinery: The ADAM family of zinc-dependent metalloproteases are the primary enzymes responsible for ectodomain shedding of a wide variety of cell surface proteins.[10][11] Studies utilizing siRNA and selective small-molecule inhibitors have conclusively identified ADAM10 as a primary protease responsible for HER2 cleavage in HER2-overexpressing breast cancer cells.[3][4] While ADAM17 (also known as TACE) is a major sheddase for many other substrates, its role in direct HER2 cleavage is less prominent, though this compound inhibits both.[4][9]

  • Generation of p95HER2: The cleavage event liberates the HER2 ECD, leaving the p95HER2 fragment. This fragment, consisting of the transmembrane and intracellular kinase domains, has constitutive, ligand-independent kinase activity and demonstrates increased transforming efficiency.[3][4] Because it lacks the binding site for trastuzumab, its presence is a key mechanism of resistance to this antibody-based therapy.[5][6]

  • Serum HER2 ECD (sHER2) as a Biomarker: The shed HER2 ECD is stable and can be detected in the bloodstream. Numerous studies have shown that elevated serum HER2 levels in patients with metastatic breast cancer are associated with a poorer prognosis.[1][3] Furthermore, a decrease in sHER2 levels during treatment can be a predictor of a positive response to therapy.[1] Clinical trials with this compound have successfully used the reduction in plasma HER2 ECD as a pharmacodynamic biomarker to confirm target engagement and inhibition of sheddase activity in patients.[5][12]

This compound (INCB7839): Mechanism of Action

This compound is a dual inhibitor of ADAM10 and ADAM17, designed to suppress tumor cell proliferation by preventing the shedding of key cell surface proteins, including HER2.[7][9][13]

  • Chemical Nature: this compound is a low nanomolar, hydroxamate-based inhibitor.[7][8]

  • Inhibitory Action: It functions by binding to the active site within the metalloproteinase domain of ADAM10 and ADAM17, thereby blocking their catalytic activity.[7][10] This direct inhibition prevents the enzymes from cleaving their substrates at the cell surface. The potential to inhibit activation across all four HER receptor pathways by blocking the release of EGFR ligands (a key function of ADAM17) was part of its therapeutic rationale.[14]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data regarding the inhibitory profile of this compound and its clinical effects on HER2 ECD shedding.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

Compound Target IC50 (nM) Notes
This compound (INCB7839) ADAM10 Low nanomolar A potent, specific inhibitor.[7][8]
ADAM17 Low nanomolar A potent, specific inhibitor.[7][8]
GW280264X ADAM10 11.5 Mixed ADAM10/ADAM17 inhibitor.[8]
ADAM17 8.0 Mixed ADAM10/ADAM17 inhibitor.[8]
KP-457 ADAM10 748 Selective ADAM17 inhibitor.[8]

| | ADAM17 | 11.1 | Selective ADAM17 inhibitor.[8] |

Table 2: Summary of Clinical Trial Findings with this compound in HER2+ Breast Cancer

Clinical Trial Phase Treatment Regimen Key Finding Patient Population Reference
Phase I/II This compound (100, 200, 300 mg BID) + Trastuzumab Markedly reduced HER2 cleavage, evidenced by decreased plasma HER2 ECD levels. Women with HER2+ metastatic breast cancer.[12] [12]
Phase I/II This compound + Trastuzumab The combination showed clinical benefit and was well-tolerated. The overall response rate was between 40% and 55%. Patients with advanced HER2+ breast cancer.[12] [12]

| Phase I/II (NCT01254136) | this compound + Trastuzumab | Despite initial promising results, the trial ultimately failed to meet its primary endpoints, and development for breast cancer was discontinued.[6][15] | Patients with HER2+ breast cancer.[6] |[6][15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research into HER2 shedding. The following are generalized protocols for key experiments.

1. Cell-Based HER2 ECD Shedding Assay (ELISA)

  • Objective: To quantify the amount of shed HER2 ECD in the conditioned media of HER2-overexpressing cells following treatment with this compound.

  • Methodology:

    • Cell Culture: Plate HER2-overexpressing breast cancer cells (e.g., BT-474, SK-BR-3) in complete media and allow them to adhere overnight.

    • Treatment: Replace media with serum-free or low-serum media containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ECD shedding.

    • Media Collection: Collect the conditioned media from each well and centrifuge to remove cells and debris.

    • ELISA: Use a commercial HER2 ECD sandwich ELISA kit. Add the collected conditioned media to wells pre-coated with a HER2 capture antibody. Follow the manufacturer's protocol for incubation, washing, addition of a detection antibody, substrate, and stop solution.

    • Quantification: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the concentration of HER2 ECD based on a standard curve generated with recombinant HER2 ECD. Data is typically expressed as a percentage of inhibition relative to the vehicle control.

2. Western Blot for p95HER2 and Full-Length HER2

  • Objective: To detect changes in the levels of full-length HER2 and the cleaved p95HER2 fragment within cells after this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with this compound as described in the ELISA protocol.

    • Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the intracellular domain of HER2 (which detects both full-length and p95HER2 forms). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

3. In Vitro ADAM10/17 Protease Activity Assay

  • Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant ADAM10 and ADAM17.

  • Methodology:

    • Assay Principle: This assay typically uses a fluorogenic peptide substrate that mimics the protease cleavage site. When cleaved by the enzyme, a fluorophore is released from a quencher, resulting in a measurable increase in fluorescence.

    • Reaction Setup: In a microplate, combine recombinant active ADAM10 or ADAM17 enzyme with a dilution series of this compound in an appropriate assay buffer.

    • Incubation: Allow the inhibitor and enzyme to pre-incubate for a short period.

    • Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate.

    • Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations of Pathways and Processes

HER2_Shedding_Pathway cluster_membrane Cell Membrane HER2 Full-Length HER2 (p185) p95 p95HER2 Fragment (Constitutively Active) ADAM10 ADAM10 (Sheddase) HER2->ADAM10 Cleavage Site Signaling Downstream Signaling (PI3K/Akt, MAPK) p95->Signaling Activates ADAM10->p95 Generates ECD Shed HER2 ECD (p105) ADAM10->ECD Releases

Caption: HER2 receptor cleavage by ADAM10 generates the active p95HER2 fragment and releases the HER2 ECD.

Aderbasib_Mechanism This compound This compound (INCB7839) ADAM10 ADAM10 Active Site This compound->ADAM10 Binds & Inhibits HER2 Full-Length HER2 ADAM10->HER2 Cleaves Shedding HER2 ECD Shedding ADAM10->Shedding Mediates HER2->Shedding Results in

Caption: this compound binds to the ADAM10 active site, inhibiting the proteolytic shedding of the HER2 ECD.

Experimental_Workflow cluster_analysis Analysis Start Seed HER2+ Cancer Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (24-48h) Treat->Incubate Collect Collect Conditioned Media & Cell Lysates Incubate->Collect ELISA ELISA for Shed HER2 ECD Collect->ELISA Western Western Blot for p95 & Full-Length HER2 Collect->Western Data Quantify Results (IC50, % Inhibition) ELISA->Data Western->Data End Conclusion on Inhibitory Effect Data->End Clinical_Rationale Shedding HER2 ECD Shedding (ADAM10-mediated) p95 p95HER2 Generation Shedding->p95 Block Inhibition of Shedding Shedding->Block Resistance Trastuzumab Resistance (Loss of Binding Site) p95->Resistance This compound This compound Treatment This compound->Block Restore Potential to Restore Trastuzumab Sensitivity Block->Restore

References

The Antineoplastic Activity of Aderbasib: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members, ADAM10 and ADAM17. These cell surface proteases, often referred to as sheddases, are key regulators of diverse cellular processes, including cell proliferation, adhesion, and signaling, through the proteolytic release of the extracellular domains of various transmembrane proteins. Overexpression and hyperactivity of ADAM10 and ADAM17 have been implicated in the pathogenesis and progression of numerous malignancies. By inhibiting these sheddases, this compound disrupts critical oncogenic signaling pathways, demonstrating promising antineoplastic activity in a range of preclinical models and clinical investigations. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Introduction

The ADAM family of metalloproteinases plays a crucial role in regulating the tumor microenvironment and driving cancer progression.[1] ADAM10 and ADAM17, in particular, are responsible for the ectodomain shedding of a wide array of substrates, including growth factor precursors, cytokines, and their receptors.[1][2] This shedding process can convert membrane-tethered inactive precursors into soluble, active signaling molecules, thereby promoting tumor growth, angiogenesis, and metastasis.

Key substrates of ADAM10 and ADAM17 with implications in oncology include:

  • Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 is a primary sheddase for EGFR ligands such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, while ADAM10 processes other EGFR ligands.[3][4] The release of these ligands leads to the autocrine and paracrine activation of EGFR signaling pathways, which are well-established drivers of cell proliferation and survival in many cancers.

  • HER2/neu (ERBB2): The extracellular domain (ECD) of the HER2 receptor can be shed by ADAM10, generating a constitutively active p95HER2 fragment that has been associated with resistance to HER2-targeted therapies like trastuzumab.[5]

  • Notch Signaling Pathway Components: ADAM10 is critical for the cleavage and activation of the Notch receptor and its ligand, Delta-like ligand-1 (Dll-1).[3] The Notch signaling pathway is involved in cell fate decisions, and its dysregulation is implicated in various cancers.

  • Tumor Necrosis Factor-alpha (TNF-α): ADAM17 is also known as TNF-α Converting Enzyme (TACE) and is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form, a key inflammatory cytokine with complex roles in cancer.[3]

This compound, a hydroxamate-based inhibitor, is a potent, low-nanomolar inhibitor of both ADAM10 and ADAM17.[2][6] Its mechanism of action is centered on the blockade of this enzymatic activity, thereby preventing the release of these critical signaling molecules and inhibiting tumor cell proliferation.[2]

Mechanism of Action

This compound exerts its antineoplastic effects by competitively inhibiting the catalytic activity of ADAM10 and ADAM17. This inhibition prevents the shedding of the extracellular domains of key transmembrane proteins involved in oncogenesis. The primary consequences of this inhibition include:

  • Inhibition of EGFR/HER Pathway Activation: By blocking the release of EGFR ligands and the shedding of the HER2 ECD, this compound can lead to a more complete shutdown of the EGFR/HER signaling cascades compared to therapies targeting a single receptor.[4]

  • Modulation of Notch Signaling: Inhibition of ADAM10 by this compound can disrupt Notch signaling, which may be beneficial in cancers where this pathway is aberrantly activated.[3]

The following diagram illustrates the core mechanism of action of this compound.

Aderbasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling ADAM10_17 ADAM10/17 EGFR_Ligand_Precursor Pro-EGFR Ligands HER2 HER2 Receptor Notch_Precursor Pro-Notch Soluble_EGFR_Ligands Soluble EGFR Ligands EGFR_Ligand_Precursor->Soluble_EGFR_Ligands Shedding HER2_ECD Soluble HER2 ECD HER2->HER2_ECD Shedding Soluble_Notch Soluble Notch Notch_Precursor->Soluble_Notch Shedding This compound This compound This compound->ADAM10_17 Inhibits Proliferation Tumor Cell Proliferation Soluble_EGFR_Ligands->Proliferation Promotes Soluble_Notch->Proliferation Promotes

Figure 1: Mechanism of Action of this compound.

Preclinical Antineoplastic Activity

This compound has demonstrated significant antitumor activity in various preclinical cancer models.

In Vitro Potency

This compound is a potent, low-nanomolar inhibitor of ADAM10 and ADAM17. While specific IC50 values for this compound are not publicly available in the reviewed literature, a similar dual ADAM10/17 inhibitor, GW280264X, has reported IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17, providing a reference for the expected potency range.[6]

In Vivo Efficacy

In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG mice, this compound demonstrated robust inhibition of tumor growth.[2]

Experimental Protocol:

  • Animal Model: NSG mice.

  • Cell Line: SU-pcGBM2 pediatric glioblastoma cells.

  • Treatment: this compound administered via intraperitoneal injection at a dose of 50 mg/kg, 5 days per week for 2 weeks, starting four weeks after tumor cell implantation.[2]

  • Formulation: this compound was formulated in 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water.[2]

Results:

ModelTreatmentOutcome
SU-pcGBM2 XenograftThis compound (50 mg/kg, i.p.)Robustly inhibited tumor growth.[2]

In a HER2+ breast cancer xenograft model using BT474-SC1 cells, this compound in combination with the tyrosine kinase inhibitor lapatinib showed significant antitumor activity.[7][8]

Experimental Protocol:

  • Animal Model: Mice bearing BT474-SC1 xenografts.

  • Treatment: this compound at a dose of 30 mg/kg/day in combination with lapatinib.[7][8]

Results:

ModelTreatmentOutcome
BT474-SC1 XenograftThis compound (30 mg/kg/day) + LapatinibComplete prevention of the increase in mean tumor volume.[7][8]

The following diagram illustrates a general workflow for preclinical evaluation of this compound.

Preclinical_Workflow Cell_Lines Cancer Cell Lines (e.g., SU-pcGBM2, BT474) Xenograft Orthotopic/Subcutaneous Xenograft Implantation (e.g., in NSG mice) Cell_Lines->Xenograft Treatment_Groups Treatment Groups: - Vehicle Control - this compound Monotherapy - Combination Therapy Xenograft->Treatment_Groups Dosing This compound Administration (e.g., 50 mg/kg i.p.) Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Over time Data_Analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis Tumor_Measurement->Data_Analysis

Figure 2: General Preclinical Experimental Workflow.

Clinical Evaluation

This compound has been evaluated in clinical trials for solid tumors, with a focus on HER2-positive breast cancer and pediatric high-grade gliomas.

Phase I/II Trial in HER2-Positive Metastatic Breast Cancer (NCT00820560)

A single-arm, open-label, dose-escalation trial evaluated this compound in combination with trastuzumab in women with HER2-positive metastatic breast cancer who were naïve to chemotherapy for metastatic disease.[5]

Study Design:

  • Patient Population: Women with HER2+ metastatic breast cancer.

  • Treatment: this compound (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab administered every 3 weeks.[5]

  • Endpoints: Safety, clinical response, and pharmacodynamic markers including plasma HER2 ECD levels.[5]

Key Findings:

Dose of this compoundPharmacodynamic Effect (HER2 ECD)Overall Response Rate (ORR) - Evaluable PatientsORR in Patients with Plasma Levels > IC50 (320 nM) for ECD Reduction
300 mg BID~80% mean inhibition of circulating levels40% (6/15)55% (6/11)

The study suggested that by inhibiting HER2 shedding, this compound may enhance the clinical efficacy of trastuzumab, particularly in patients with tumors expressing the p95HER2 fragment.[5] The combination was reported to be generally well-tolerated; however, the development of this compound for breast cancer was halted in 2011 due to contradictory findings in further research.[9] A significant adverse event noted in Phase I trials of this compound monotherapy was deep venous thrombosis.[10]

Phase I Trial in Pediatric High-Grade Gliomas (NCT04295759)

A Phase I clinical trial is currently evaluating this compound in children with recurrent or progressive high-grade gliomas.[10]

Study Design:

  • Patient Population: Children (≥ 3 to ≤ 21 years of age) with recurrent/progressive high-grade gliomas.

  • Treatment: this compound starting at a dose of 120 mg/m²/dose BID.

  • Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose of this compound in this patient population.

Preclinical studies supporting this trial showed that this compound penetrates brain tissue and inhibits the growth of patient-derived pediatric high-grade gliomas.[10] Results from this ongoing trial are not yet available.

The logical relationship for the clinical investigation of this compound is depicted below.

Clinical_Investigation_Logic Preclinical_Evidence Strong Preclinical Rationale: - Inhibition of ADAM10/17 - Antitumor activity in relevant models Phase_I_Solid_Tumors Phase I Trials in Advanced Solid Tumors Preclinical_Evidence->Phase_I_Solid_Tumors Phase_II_Breast_Cancer Phase I/II in HER2+ Metastatic Breast Cancer (NCT00820560) Phase_I_Solid_Tumors->Phase_II_Breast_Cancer Phase_I_Glioma Phase I in Pediatric High-Grade Glioma (NCT04295759) Phase_I_Solid_Tumors->Phase_I_Glioma Safety_Profile Safety Profile Established: - Generally well-tolerated - DVT as a dose-limiting toxicity Phase_I_Solid_Tumors->Safety_Profile Efficacy_Signal_BC Promising Efficacy Signal: - 40-55% ORR with Trastuzumab - Development Halted Phase_II_Breast_Cancer->Efficacy_Signal_BC Ongoing_Evaluation Ongoing Evaluation in Pediatric Brain Tumors Phase_I_Glioma->Ongoing_Evaluation

References

Methodological & Application

Aderbasib In Vivo Dosage for Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10) and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme).[1][2][3] These cell surface proteases, often referred to as "sheddases," are key regulators of various signaling pathways implicated in cancer progression, including the epidermal growth factor receptor (EGFR) and HER2 pathways.[4][5] By cleaving and releasing the extracellular domains of transmembrane proteins, such as growth factor ligands and their receptors, ADAM10 and ADAM17 play a crucial role in cell proliferation, survival, and migration.[6][7][8] this compound's mechanism of action involves the inhibition of this shedding process, thereby blocking the activation of these critical signaling cascades.[5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[1][9]

This document provides a comprehensive overview of the in vivo dosages of this compound used in mouse xenograft studies, presented in a structured format for easy comparison. Detailed experimental protocols for conducting such studies are also provided, along with diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vivo dosages of this compound that have been reported in various mouse xenograft models.

Tumor TypeCell LineMouse StrainThis compound DosageAdministration RouteDosing ScheduleCombination Agent (Dosage)Outcome
Breast Cancer BT474-SC1N/A30 mg/kgOral GavageDailyLapatinib (75 mg/kg)Complete prevention of mean tumor volume increase.[1][10]
Glioblastoma (Pediatric) SU-pcGBM2NSG50 mg/kgIntraperitoneal (IP) Injection5 days/week for 2 weeksN/ARobustly inhibited growth of orthotopic xenografts.[9][11]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets ADAM10 and ADAM17, which are responsible for the shedding of various cell surface proteins, including ligands for the EGFR/HER2 pathway and the HER2 receptor itself. This shedding process leads to the activation of downstream signaling cascades that promote tumor growth and survival. By inhibiting ADAM10 and ADAM17, this compound prevents the release of these signaling molecules, thereby attenuating pro-tumorigenic signaling.

Aderbasib_Mechanism_of_Action cluster_cell Tumor Cell ADAM10_17 ADAM10/ADAM17 EGFR_HER2_Receptor EGFR/HER2 Receptor ADAM10_17->EGFR_HER2_Receptor Activates EGFR_HER2_Ligands EGFR/HER2 Ligands (e.g., TGF-α, Amphiregulin) EGFR_HER2_Ligands->ADAM10_17 Shedding Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) EGFR_HER2_Receptor->Downstream_Signaling Activates Proliferation_Survival Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes This compound This compound This compound->ADAM10_17 Inhibits

Caption: this compound inhibits ADAM10/17, blocking EGFR/HER2 signaling.

Mouse Xenograft Experimental Workflow

A typical in vivo mouse xenograft study to evaluate the efficacy of this compound involves several key steps, from cell culture and animal implantation to drug administration and data analysis.

Xenograft_Workflow start Start: Cancer Cell Culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation randomization Tumor Growth & Animal Randomization implantation->randomization treatment Treatment Initiation (this compound vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Collection & Analysis monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Standard workflow for a mouse xenograft efficacy study.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Breast Cancer Xenograft Model

This protocol is based on the study using the BT474-SC1 breast cancer xenograft model.

1. Materials:

  • BT474-SC1 human breast cancer cells

  • Female immunodeficient mice (e.g., BALB/c nude or NSG)

  • This compound (INCB7839)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Matrigel (optional, for subcutaneous injection)

  • Sterile PBS, cell culture medium, and standard cell culture reagents

  • Gavage needles (20-22 gauge, flexible or curved)[12][13][14]

  • Calipers for tumor measurement

  • Animal scale

2. Cell Culture and Implantation:

  • Culture BT474-SC1 cells according to the supplier's recommendations.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth and Animal Randomization:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Preparation and Administration:

  • Prepare the this compound formulation by suspending the compound in the chosen vehicle to achieve the final concentration for a 30 mg/kg dose.

  • Administer this compound or vehicle to the respective groups daily via oral gavage.[12][13][14] Ensure the gavage needle is correctly placed to avoid injury.

5. Monitoring and Endpoint:

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • Continue treatment for the duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Intraperitoneal Injection of this compound in a Glioblastoma Xenograft Model

This protocol is based on the study using the SU-pcGBM2 pediatric glioblastoma orthotopic xenograft model.

1. Materials:

  • SU-pcGBM2 human pediatric glioblastoma cells

  • Male or female immunodeficient mice (e.g., NSG)

  • This compound (INCB7839)

  • Vehicle for IP injection: 2% DMSO, 2% Tween 80, 48% PEG300, 48% sterile water[9]

  • Stereotactic apparatus for orthotopic injection

  • Sterile PBS, cell culture medium, and standard cell culture reagents

  • Syringes and needles (25-30 gauge) for IP injection[2][15]

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Animal scale

2. Cell Culture and Orthotopic Implantation:

  • Culture SU-pcGBM2 cells as per standard protocols.

  • Prepare a single-cell suspension for stereotactic injection into the desired brain region (e.g., cerebral cortex or pons).

3. Tumor Growth and Treatment Initiation:

  • Monitor tumor engraftment and growth using bioluminescence imaging or other appropriate methods.

  • Once tumors are established (e.g., 4 weeks post-implantation), begin treatment.

4. Drug Preparation and Administration:

  • Prepare the this compound formulation in the specified vehicle to achieve a 50 mg/kg dose.

  • Administer this compound or vehicle to the respective groups via intraperitoneal injection, 5 days per week for 2 weeks.[2][15] Ensure proper injection technique to avoid organ damage.

5. Monitoring and Endpoint:

  • Monitor tumor growth via bioluminescence imaging and observe the animals for any neurological signs.

  • Record mouse body weight regularly.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of breast cancer and glioblastoma. The dosages and administration routes outlined in this document provide a valuable starting point for researchers designing in vivo efficacy studies. The provided protocols offer a detailed methodology for conducting these experiments, which can be adapted to other tumor types and cell lines. Further research is warranted to explore the efficacy of this compound in other cancer models and in combination with a broader range of therapeutic agents.

References

Application Notes and Protocols for INCB7839 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB7839, also known as Aderbasib, is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17.[1] These metalloproteinases, often referred to as sheddases, are responsible for the cleavage and release of the extracellular domains of various cell surface proteins. By inhibiting ADAM10 and ADAM17, INCB7839 blocks the shedding of key signaling molecules, including ligands for the epidermal growth factor receptor (EGFR) family and the synaptic adhesion molecule neuroligin-3 (NLGN3).[1][2][3] This interference with critical signaling pathways, such as the PI3K-mTOR pathway, gives INCB7839 its potential antineoplastic activity, which is under investigation for several cancers, including HER2+ breast cancer and high-grade gliomas.[3][4][5] Preclinical studies have demonstrated that INCB7839 can inhibit tumor growth and improve survival in animal models.[6]

These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of INCB7839 in a preclinical mouse xenograft model, based on available research.

Data Presentation

Table 1: INCB7839 (this compound) Compound Details
Parameter Value
Synonyms This compound, INCB007839
Target ADAM10 and ADAM17
Molecular Formula C₁₇H₁₆FN₅O₃
Molecular Weight 373.34 g/mol
Administration Route Oral (clinical), Intraperitoneal (preclinical)
Table 2: Preclinical Intraperitoneal Dosing Parameters for INCB7839 in a Glioma Xenograft Model
Parameter Value Reference
Animal Model SU-pcGBM2 NSG mice xenografts
Dosage 50 mg/kg
Frequency 5 days per week
Vehicle Formulation 2% DMSO, 2% Tween 80, 48% PEG300, 48% sterile water
Injection Volume Typically 100-200 µL (dependent on final concentration and mouse weight)General Practice
Treatment Duration 2 weeks, beginning four weeks post-xenograft implantation

Experimental Protocols

Preparation of INCB7839 Formulation for Intraperitoneal Injection

This protocol is for the preparation of a 5 mg/mL solution of INCB7839, suitable for a 50 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume). Adjustments may be necessary based on the specific requirements of the study.

Materials:

  • INCB7839 (this compound) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile water for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed for the entire study cohort, including any overage. For example, to prepare 10 mL of the vehicle:

    • DMSO: 10 mL * 2% = 0.2 mL

    • Tween 80: 10 mL * 2% = 0.2 mL

    • PEG300: 10 mL * 48% = 4.8 mL

    • Sterile Water: 10 mL * 48% = 4.8 mL

  • Weigh INCB7839: Accurately weigh the required amount of INCB7839 powder to achieve the desired final concentration. For a 5 mg/mL solution, 50 mg of INCB7839 will be needed for a 10 mL final volume.

  • Dissolve INCB7839:

    • In a sterile conical tube, add the weighed INCB7839 powder.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Prepare the Vehicle:

    • In a separate sterile conical tube, combine the calculated volumes of Tween 80, PEG300, and sterile water.

    • Vortex the mixture until it is homogeneous.

  • Combine and Finalize Formulation:

    • Slowly add the vehicle solution to the dissolved INCB7839-DMSO mixture while vortexing.

    • Continue to vortex until the final solution is clear and homogenous.

    • Visually inspect for any precipitation. If precipitation occurs, gentle warming and further vortexing may be required.

  • Storage: Store the final formulation at 4°C, protected from light. It is recommended to prepare the solution fresh, but it can be stored for a short period. For longer-term storage, aliquots can be stored at -20°C or -80°C, though freeze-thaw cycles should be avoided.

Intraperitoneal Injection Protocol in a Mouse Xenograft Model

Materials:

  • Prepared INCB7839 formulation

  • Vehicle control solution (formulated as above without INCB7839)

  • Tumor-bearing mice (e.g., SU-pcGBM2 NSG mice)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • Appropriate personal protective equipment (PPE)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise injection volume (Volume (mL) = (Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)).

    • Properly restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.

  • Injection Site:

    • Identify the injection site in the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.

    • Disinfect the injection site with a 70% ethanol wipe.

  • Intraperitoneal Injection:

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight change in resistance will be felt upon entering the cavity.

    • Aspirate gently to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh needle and syringe at a different site.

    • Slowly inject the calculated volume of the INCB7839 formulation or vehicle control.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the mice for any immediate adverse reactions (e.g., distress, lethargy).

    • Regularly monitor animal health, including body weight, food and water intake, and any signs of toxicity.

    • Monitor tumor growth using calipers or bioluminescence imaging, depending on the tumor model.

  • Dosing Schedule:

    • Repeat the injection as per the study design (e.g., once daily for 5 consecutive days per week).

Visualizations

INCB7839_Signaling_Pathway cluster_membrane Cell Membrane ADAM10_17 ADAM10/17 Pro_Ligand Pro-Ligand (e.g., pro-TGFα, pro-AREG) ADAM10_17->Pro_Ligand NLGN3 Neuroligin-3 (NLGN3) ADAM10_17->NLGN3 Soluble_Ligand Soluble Ligand Pro_Ligand->Soluble_Ligand Cleavage by ADAM10/17 Soluble_NLGN3 Soluble NLGN3 NLGN3->Soluble_NLGN3 Cleavage by ADAM10 EGFR EGFR/HER Family PI3K_mTOR PI3K-mTOR Pathway EGFR->PI3K_mTOR INCB7839 INCB7839 INCB7839->ADAM10_17 Inhibits Soluble_Ligand->EGFR Activates Soluble_NLGN3->PI3K_mTOR Activates Proliferation Tumor Cell Proliferation PI3K_mTOR->Proliferation

Caption: Mechanism of action of INCB7839.

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring Formulation Prepare INCB7839 Formulation Weigh Weigh Mouse & Calculate Dose Formulation->Weigh Vehicle Prepare Vehicle Control Vehicle->Weigh Restrain Restrain Mouse Weigh->Restrain Inject Intraperitoneal Injection Restrain->Inject Monitor_Health Monitor Animal Health (Weight, Behavior) Inject->Monitor_Health Monitor_Tumor Monitor Tumor Growth (Calipers/Imaging) Monitor_Health->Monitor_Tumor Monitor_Tumor->Weigh Repeat Cycle Endpoint Experimental Endpoint Monitor_Tumor->Endpoint

Caption: Experimental workflow for INCB7839 intraperitoneal injection.

References

Preparing Aderbasib for In Vitro Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (also known as INCB7839) is a potent, orally bioavailable, and selective dual inhibitor of a disintegrin and metalloproteinase 10 (ADAM10) and ADAM17 (also known as tumor necrosis factor-α-converting enzyme or TACE).[1][2][3][4][5] These cell surface proteases, often referred to as "sheddases," are key regulators of diverse cellular processes, including cell proliferation, adhesion, migration, and signaling.[6][7] ADAM10 and ADAM17 mediate the ectodomain shedding of a wide array of transmembrane proteins, including growth factor precursors (e.g., ligands for the epidermal growth factor receptor - EGFR), cytokines (e.g., TNF-α), and cell adhesion molecules.[6][7] Dysregulation of ADAM10 and ADAM17 activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where they contribute to tumor growth, metastasis, and resistance to therapy.[6] this compound, by inhibiting these sheddases, presents a promising therapeutic strategy for various malignancies, including breast cancer, glioma, and lymphoma.[8]

These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, along with a summary of its activity and a visualization of its mechanism of action.

Data Presentation

This compound In Vitro Activity

The following table summarizes the available quantitative data on the in vitro effects of this compound. Due to the limited publicly available IC50 values for this compound in specific cancer cell lines, effective concentrations from functional assays are also included.

ParameterCell LineCell TypeValueAssayReference
Effective Concentration PK15Porcine Kidney10 - 100 µMInhibition of ADAM17-sE2-Fc interaction[8]
Effective Concentration PK15Porcine Kidney100 - 1000 µMAntiviral effect against CSFV pseudovirus[8]
IC50 BT474Human Breast Carcinoma0.036 ± 0.0151 µMCell Proliferation (Lapatinib as reference)[9]
IC50 SKBR3Human Breast Adenocarcinoma0.080 ± 0.0173 µMCell Proliferation (Lapatinib as reference)[9]
IC50 EFM192AHuman Breast Carcinoma0.193 ± 0.0665 µMCell Proliferation (Lapatinib as reference)[9]
IC50 HCC1954Human Breast Carcinoma0.4166 ± 0.18 µMCell Proliferation (Lapatinib as reference)[9]
IC50 MDA-MB-453Human Breast Carcinoma6.08 ± 0.825 µMCell Proliferation (Lapatinib as reference)[9]
IC50 MDA-MB-231Human Breast Adenocarcinoma7.46 ± 0.102 µMCell Proliferation (Lapatinib as reference)[9]
IC50 U87MGHuman GlioblastomaMedian: 230.0 µM (72h)Cell Viability (Temozolomide as reference)[10]
IC50 U251MGHuman GlioblastomaMedian: 176.5 µM (72h)Cell Viability (Temozolomide as reference)[10]
IC50 T98GHuman GlioblastomaMedian: 438.3 µM (72h)Cell Viability (Temozolomide as reference)[10]
IC50 DH-My6"Double-Hit" B-cell Lymphoma141 nM (72h)Cell Proliferation (JQ1 as reference)[1]

Note: Some IC50 values are for reference compounds in the indicated cell lines to provide a general guide for sensitivity, as direct IC50 values for this compound were not consistently available in the search results.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line of interest

Protocol for 10 mM Stock Solution:

  • This compound is soluble in DMSO.[8] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 416.47 g/mol .

  • Dissolve the this compound powder in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.165 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentration immediately before use.

  • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or vortexing.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest (e.g., MDA-MB-231, U87MG, or a lymphoma cell line)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours in a 37°C, 5% CO2 incubator.

  • After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ADAM10/17 Substrate Shedding

This protocol outlines a general procedure to assess the inhibitory effect of this compound on the shedding of ADAM10/17 substrates.

Materials:

  • Cells expressing the substrate of interest (e.g., EGFR ligands, Notch)

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target substrate (both full-length and shed ectodomain if available) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Collect the conditioned medium (supernatant) and the cell lysates separately.

  • To collect the supernatant, centrifuge it to remove any detached cells and debris. The shed ectodomain of the target protein will be in the supernatant.

  • To prepare cell lysates, wash the cells with cold PBS and then add lysis buffer. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. The supernatant is the cell lysate containing the full-length protein.

  • Determine the protein concentration of the cell lysates and supernatant samples.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the levels of the full-length and shed forms of the target substrate.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol provides a method to evaluate the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • This compound working solutions (in serum-free or low-serum medium)

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and allow them to grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure or the migration rate to determine the effect of this compound on cell migration.

Visualizations

This compound Mechanism of Action

Aderbasib_Mechanism cluster_membrane Cell Membrane ADAM10 ADAM10 ADAM10_site Shedded_Ectodomain Shedded Ectodomain ADAM10->Shedded_Ectodomain ADAM17 ADAM17 ADAM17_site ADAM17->Shedded_Ectodomain This compound This compound This compound->ADAM10_site Inhibits This compound->ADAM17_site Inhibits Blocked_Signaling Blocked Signaling Substrate Membrane-Bound Substrate (e.g., EGFR ligand, Notch) Substrate->ADAM10 Cleavage Substrate->ADAM17 Cleavage Downstream_Signaling Downstream Signaling (Proliferation, Migration) Shedded_Ectodomain->Downstream_Signaling Activates

Caption: this compound inhibits ADAM10/17, blocking substrate shedding and downstream signaling.

Experimental Workflow for this compound In Vitro Testing

Aderbasib_Workflow start Start: Prepare this compound Stock Solution (in DMSO) prepare_working Prepare Working Solutions (in Cell Culture Medium) start->prepare_working treat_cells Treat Cells with this compound (and Controls) prepare_working->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay migration_assay Cell Migration Assay (e.g., Wound Healing) treat_cells->migration_assay western_blot Western Blot Analysis treat_cells->western_blot analyze_viability Analyze Cell Viability (Determine IC50) viability_assay->analyze_viability analyze_migration Analyze Wound Closure (Quantify Migration) migration_assay->analyze_migration analyze_western Analyze Protein Levels (Substrate Shedding) western_blot->analyze_western

Caption: Workflow for in vitro testing of this compound in cell culture experiments.

ADAM10/17 Signaling Pathway Inhibition by this compound

ADAM_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Shedded_Ligand Shedded Ligand (e.g., EGF, TNF-α) Receptor Receptor (e.g., EGFR, TNFR) Shedded_Ligand->Receptor Binds & Activates ADAM10_17 ADAM10 / ADAM17 ADAM10_17->Shedded_Ligand Precursor Membrane-Bound Precursor Precursor->ADAM10_17 Cleavage Signaling Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Cellular_Response Cellular Response (Proliferation, Survival, Migration) Signaling->Cellular_Response This compound This compound This compound->ADAM10_17 Inhibits

Caption: this compound inhibits ADAM10/17, preventing ligand shedding and subsequent signaling.

References

Application Notes and Protocols for Aderbasib Formulation with DMSO and PEG300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2][3] These cell surface proteases, often referred to as "sheddases," are key regulators of various signaling pathways implicated in cancer progression, including the HER2, Notch, and EGFR pathways.[4][5] this compound's dual inhibitory action prevents the cleavage and subsequent activation of multiple transmembrane proteins, thereby attenuating downstream signaling that promotes tumor cell proliferation and survival.[3][4] Due to its hydrophobic nature, this compound requires a specialized formulation for effective delivery in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the formulation of this compound using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as key solubilizing agents.

Data Presentation: this compound Formulation Properties

The following tables summarize the known quantitative data for common this compound formulations. It is important to note that while specific solubility and stability data for a wide range of DMSO and PEG300 ratios are not extensively published, the provided formulations are established in the literature for preclinical research.

Table 1: In Vivo this compound Formulation Compositions and Solubility
Formulation Component Protocol 1 Protocol 2
This compound Concentration≥ 2.5 mg/mLNot Specified
DMSO10%2%
PEG30040%48%
Tween-805%2%
Saline (0.9% NaCl)45%-
Water-48%
Appearance Clear Solution[1]Injection Solution[1]
Primary Use Oral Gavage / Intraperitoneal Injection[1]Intraperitoneal Injection[1]
Table 2: Storage and Stability of this compound Stock Solutions
Storage Condition Duration
DMSO Stock Solution at -20°C1 month[1]
DMSO Stock Solution at -80°C6 months[1]
In Vivo Working SolutionRecommended for fresh preparation and use on the same day[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

ADAM10_ADAM17_Signaling cluster_upstream Upstream Activators cluster_adam This compound Inhibition cluster_substrates Membrane-Bound Substrates cluster_downstream Downstream Signaling GPCRs GPCRs PKC PKC Activators (e.g., PMA) GPCRs->PKC activates Calcium Ca²⁺ Influx ADAM10 ADAM10 Calcium->ADAM10 activates ADAM17 ADAM17 PKC->ADAM17 activates Notch Notch Receptor ADAM10->Notch cleaves proHER2 pro-HER2 ADAM17->proHER2 cleaves proEGFR_Ligands pro-EGFR Ligands (e.g., TGFα, HB-EGF) ADAM17->proEGFR_Ligands cleaves This compound This compound This compound->ADAM10 This compound->ADAM17 p95HER2 p95HER2 (active) proHER2->p95HER2 NICD Notch Intracellular Domain (NICD) Notch->NICD sEGFR_Ligands Soluble EGFR Ligands proEGFR_Ligands->sEGFR_Ligands CellProliferation Cell Proliferation, Survival, Invasion p95HER2->CellProliferation NICD->CellProliferation nuclear translocation EGFR EGFR sEGFR_Ligands->EGFR binds EGFR->CellProliferation activates

Caption: this compound inhibits ADAM10/17, blocking cleavage of substrates like HER2, Notch, and EGFR ligands, thus inhibiting cancer cell proliferation.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Formulation Prepare this compound Formulation (DMSO/PEG300 based) Treatment_vitro Treat Cells with this compound (and vehicle control) Formulation->Treatment_vitro Treatment_vivo Administer this compound Formulation (e.g., Intraperitoneal Injection) Formulation->Treatment_vivo CellCulture Culture HER2+ Cancer Cells (e.g., SK-BR-3, BT-474) CellCulture->Treatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Treatment_vitro->ViabilityAssay SheddingAssay HER2 Shedding Assay (Western Blot of Media) Treatment_vitro->SheddingAssay IC50 Determine IC50 ViabilityAssay->IC50 HER2_Shedding Quantify HER2 ECD SheddingAssay->HER2_Shedding Xenograft Establish Tumor Xenografts in Immunocompromised Mice Xenograft->Treatment_vivo TumorMeasurement Monitor Tumor Growth Treatment_vivo->TumorMeasurement Efficacy Evaluate Anti-Tumor Efficacy TumorMeasurement->Efficacy

Caption: General workflow for evaluating this compound's efficacy from formulation to in vitro and in vivo testing.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

This protocol is adapted from established methods for preparing a clear solution of this compound suitable for administration in animal models.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Ensure complete dissolution, using gentle warming or sonication if necessary. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • Prepare Working Solution (Example for 1 mL):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogenous.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final concentrations of the components will be: 2.5 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • This working solution should be prepared fresh on the day of use.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on HER2-positive breast cancer cell lines using the prepared formulation.

Materials:

  • HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)

  • Complete cell culture medium

  • This compound formulation (prepared as in Protocol 1, and serially diluted in culture medium)

  • Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline in culture medium, diluted to match the highest this compound concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipettor

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound formulation and the vehicle control in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells. Include wells with untreated cells as a control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

    • Plot the results to determine the IC50 value of this compound.

Protocol 3: Analysis of HER2 Shedding by Western Blot

This protocol is designed to quantify the inhibition of HER2 ectodomain (ECD) shedding from cancer cells into the culture medium following treatment with this compound.

Materials:

  • HER2-positive breast cancer cell lines

  • Complete and serum-free cell culture medium

  • This compound formulation and vehicle control

  • 6-well plates

  • Protein concentrators (e.g., centrifugal filter units)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the HER2 ECD

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Wash the cells with PBS and switch to serum-free medium.

    • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Sample Collection:

    • Collect the conditioned medium from each well. Centrifuge to remove any detached cells and debris.

    • Concentrate the proteins in the supernatant using a protein concentrator.

    • Lyse the cells remaining in the wells with lysis buffer to obtain cell lysates. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal volumes of the concentrated medium or equal amounts of protein from the cell lysates onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HER2 ECD antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity corresponding to the shed HER2 ECD in the medium samples. Normalize the results to the total protein content of the corresponding cell lysates to account for differences in cell number.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the formulation and experimental use of this compound with DMSO and PEG300. These methodologies are foundational for investigating the therapeutic potential of this compound in preclinical cancer models. Researchers should note that while the provided formulation protocols are robust, optimization of specific experimental parameters, such as cell densities and drug concentrations, may be necessary for different cell lines and animal models. The detailed signaling pathway and workflow diagrams serve as valuable conceptual tools for experimental design and data interpretation in the ongoing research and development of ADAM inhibitors.

References

Application Notes and Protocols for Aderbasib (INCB7839) in In Vitro Oncology Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib, also known as INCB7839, is a potent, orally bioavailable small molecule inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10) and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme).[1][2] These cell surface proteases, often referred to as "sheddases," are key players in the release of extracellular domains of various transmembrane proteins, including growth factor ligands and their receptors.[2] By inhibiting ADAM10 and ADAM17, this compound blocks the shedding of ligands for the epidermal growth factor receptor (EGFR) family, including HER2, thereby suppressing tumor cell proliferation.[3][4] this compound has shown potential antineoplastic activity in various cancers, including HER2-positive breast cancer, diffuse large B-cell non-Hodgkin lymphoma, and gliomas.[1][5]

These application notes provide an overview of the effective concentrations of this compound for in vitro assays and detailed protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression in cancer cell lines.

Effective Concentrations of this compound

Determining the optimal concentration of this compound is critical for meaningful in vitro experimental outcomes. While specific IC50 values for cytotoxicity in various cancer cell lines are not extensively published, a key indicator of its biological activity comes from clinical studies. In a phase I/II trial involving patients with HER2+ metastatic breast cancer, an average plasma concentration of 320 nM was identified as the IC50 for the reduction of soluble HER2 extracellular domain (ECD) levels.[3] This concentration serves as a valuable starting point for in vitro experiments aiming to achieve a biologically relevant effect.

For other in vitro applications, the following concentrations have been reported:

Assay TypeCell Line/SystemEffective ConcentrationReference
Inhibition of ADAM17-sE2-Fc Interaction Trypsinized PK15 cells10 - 100 µM[1]
Antiviral Effect (CSFV pseudovirus) PK15 cells100 - 1000 µM[1]
Inhibition of HER2 ECD Shedding (in vivo) HER2+ Breast Cancer PatientsIC50: 320 nM[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound (INCB7839)

  • Cancer cell line of interest (e.g., HER2+ breast cancer cell line like SKBR3 or BT-474)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 10 nM to 10 µM is recommended, bracketing the clinically relevant concentration of 320 nM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound (INCB7839)

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 320 nM, 1 µM, and 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry to assess if this compound induces cell cycle arrest.

Materials:

  • This compound (INCB7839)

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

aderbasib_pathway cluster_membrane Cell Membrane ADAM10_17 ADAM10/17 EGFR_HER2 EGFR/HER2 Receptor Ligand_precursor Ligand Precursor (e.g., pro-TGF-α) ADAM10_17->Ligand_precursor Cleaves Signaling_Cascade Downstream Signaling (PI3K/Akt, MAPK) EGFR_HER2->Signaling_Cascade Soluble_Ligand Soluble Ligand (e.g., TGF-α) Ligand_precursor->Soluble_Ligand This compound This compound This compound->ADAM10_17 Inhibits Soluble_Ligand->EGFR_HER2 Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival

Caption: this compound inhibits ADAM10/17, blocking ligand shedding and subsequent signaling.

experimental_workflow cluster_assays In Vitro Assays start Start seed_cells Seed Cancer Cells (e.g., Breast, Glioma) start->seed_cells treat_this compound Treat with this compound (Dose-response) seed_cells->treat_this compound viability Cell Viability (MTT Assay) treat_this compound->viability apoptosis Apoptosis (Annexin V/PI) treat_this compound->apoptosis cell_cycle Cell Cycle (PI Staining) treat_this compound->cell_cycle analyze_data Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->analyze_data apoptosis->analyze_data cell_cycle->analyze_data end End analyze_data->end

Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.

References

Application Notes and Protocols for the Dissolution of Aderbasib

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals on the proper handling and dissolution of Aderbasib (INCB007839) for experimental use.

1. Introduction to this compound

This compound, also known as INCB007839, is a potent, orally active, and specific inhibitor of ADAM10 and ADAM17.[1] These enzymes, also known as sheddases, are metalloproteinases that cleave and release the extracellular domains of various cell surface proteins.[2][3] By inhibiting ADAM10 and ADAM17, this compound can suppress tumor cell proliferation.[2][4] The mechanism involves blocking the shedding of key molecules like ligands for the epidermal growth factor receptor (EGFR) family and HER2, as well as substrates like Tumor Necrosis Factor (TNF).[2][5] This inhibition can lead to a more complete blockade of critical signaling pathways involved in cancer growth and survival, such as the EGFR and Notch pathways.[2][3] this compound has been investigated for its antineoplastic activity in various cancers, including breast cancer, gliomas, and non-Hodgkin lymphoma.[1][6]

2. This compound Signaling Pathway Inhibition

This compound acts by binding to the active site of the metalloproteinase domain of ADAM10 and ADAM17.[6] This prevents the cleavage and subsequent activation of downstream signaling pathways critical for tumor progression.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Downstream Signaling ADAM ADAM10 / ADAM17 (Sheddases) EGFR_Ligand EGFR Ligand (pro-form) ADAM->EGFR_Ligand Cleaves HER2 HER2 (pro-form) ADAM->HER2 Cleaves Notch_Ligand Notch Ligand (e.g., Dll-1) ADAM->Notch_Ligand Cleaves TNFa pro-TNF-α ADAM->TNFa Cleaves sEGFR_L Soluble EGFR Ligand EGFR_Ligand->sEGFR_L sHER2 Soluble HER2 (Ectodomain) HER2->sHER2 sNotch_L Soluble Notch Ligand Notch_Ligand->sNotch_L sTNFa Soluble TNF-α TNFa->sTNFa Proliferation Tumor Cell Proliferation & Survival sEGFR_L->Proliferation Activates sHER2->Proliferation Activates sNotch_L->Proliferation Activates sTNFa->Proliferation Activates This compound This compound (INCB007839) This compound->ADAM Inhibits

Figure 1. Mechanism of this compound Action.

3. Solubility and Formulation Data

This compound is soluble in DMSO but not in water.[7] For experimental use, it is typically prepared as a stock solution in DMSO and then further diluted for in vitro assays or formulated into a more complex vehicle for in vivo studies.

ParameterSolvent/VehicleConcentration/RatioApplication
Stock Solution DMSOe.g., 10 mM or 25 mg/mLIn Vitro/In Vivo
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIn Vivo
Formulation 2 2% DMSO, 48% PEG300, 2% Tween 80, 48% WaterNot specifiedIn Vivo
Formulation 3 10% DMSO, 90% Corn oil≥ 2.5 mg/mLIn Vivo
Formulation 4 10% DMSO, 90% of (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIn Vivo

Data compiled from multiple sources.[1]

4. Experimental Protocols

4.1. Protocol for Dissolving this compound for In Vitro Use

This protocol details the preparation of an this compound stock solution and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Appropriate cell culture medium

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly if needed to ensure the powder is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into single-use aliquots in sterile tubes.[1]

    • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.[1]

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium.[8] It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.

    • The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent toxicity to the cells.

G cluster_prep Stock Solution Preparation cluster_store Storage cluster_use Working Solution (Day of Use) weigh 1. Weigh This compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Sterile Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat G cluster_prep Preparation (Freshly on Day of Use) cluster_check Final Check start 1. Start with Concentrated This compound in DMSO add_peg 2. Add PEG300 & Mix start->add_peg add_tween 3. Add Tween-80 & Mix add_peg->add_tween add_saline 4. Add Saline & Mix add_tween->add_saline check 5. Check for Clarity (Heat/Sonicate if needed) add_saline->check administer 6. Administer check->administer

References

Aderbasib (INCB7839): Application Notes on Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available stability data and recommended storage conditions for the long-term use of Aderbasib (INCB7839). Additionally, detailed protocols for assessing the stability of this compound and an overview of its relevant signaling pathway are presented to guide researchers in its application.

This compound: Overview and Mechanism of Action

This compound, also known as INCB7839, is a potent and orally active small molecule inhibitor of ADAM10 and ADAM17, which are members of the "a disintegrin and metalloproteinase" family of enzymes.[1][2][3] These enzymes, often referred to as sheddases, are responsible for the proteolytic cleavage of the extracellular domains of various transmembrane proteins. This shedding process releases soluble ectodomains and can initiate intracellular signaling.[4]

ADAM10 and ADAM17 are key regulators of the epidermal growth factor receptor (EGFR) and Notch signaling pathways.[1][5] By inhibiting these enzymes, this compound can block the activation of these pathways, which are often dysregulated in cancer, leading to the suppression of tumor cell proliferation.[4] this compound has been investigated in clinical trials for the treatment of various cancers, including metastatic breast cancer.[2]

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its integrity and ensure reliable experimental results. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationRecommendations
Solid 0 - 4 °CShort-term (days to weeks)Store in a dry and dark environment.[6]
-20 °CLong-term (months to years)Store in a dry and dark environment.[6]
Stock Solution 0 - 4 °CShort-term (days to weeks)Prepare fresh solutions for use on the same day if possible.[6]
-20 °C1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
-80 °C6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]

Note: this compound is soluble in DMSO.[6] For in vivo studies, it can be formulated in a solution of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water.[3] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Experimental Protocols for Stability Assessment

The following protocols describe a general framework for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. These studies are essential for identifying potential degradation products and determining the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the drug substance to various stress conditions to accelerate its degradation.

Objective: To identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24, and 48 hours).[7]

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for specified time intervals.[7]

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for specified time intervals.[7]

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a calibrated oven at an elevated temperature (e.g., 70°C) for a specified duration.[8]

    • At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration.

  • Photolytic Degradation:

    • Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • At the end of the exposure, prepare samples for HPLC analysis.

  • Analysis: Analyze all the stressed samples by the developed stability-indicating HPLC method.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9] The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (e.g., 254 nm).[9]

  • Injection Volume: 10 µL.[9]

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze the stressed samples to demonstrate that the method can resolve this compound from its degradation products and any excipients.

  • Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy (Recovery): Determine the recovery of a known amount of this compound spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision (Repeatability and Intermediate Precision): Assess the precision of the method by analyzing multiple preparations of a homogeneous sample, both on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally make small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and evaluate the effect on the results to demonstrate the reliability of the method.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical workflow for a forced degradation study.

aderbasib_pathway cluster_egfr EGFR Signaling cluster_notch Notch Signaling This compound This compound adam10 ADAM10 This compound->adam10 Inhibits adam17 ADAM17 This compound->adam17 Inhibits notch_receptor Notch Receptor adam10->notch_receptor Cleaves (S2) egfr_ligand EGFR Ligands (e.g., TGF-α, HB-EGF) adam17->egfr_ligand Cleaves egfr EGFR egfr_ligand->egfr Activates egfr_downstream Downstream Signaling (Proliferation, Survival) egfr->egfr_downstream nicd NICD notch_receptor->nicd Releases notch_downstream Gene Transcription (Cell Fate, Differentiation) nicd->notch_downstream Activates

Caption: this compound inhibits ADAM10 and ADAM17, blocking EGFR and Notch signaling.

stability_workflow cluster_stress start This compound Drug Substance stress Forced Degradation (Stress Conditions) start->stress acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Quantify this compound and Degradants) hplc->data end Identify Degradation Pathway & Establish Stability Profile data->end

Caption: Workflow for this compound forced degradation and stability analysis.

References

Aderbasib Treatment Protocol for Breast Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of ADAM10 and ADAM17, which are members of the "a disintegrin and metalloproteinase" family of enzymes.[1][2] These enzymes, often referred to as sheddases, are responsible for the proteolytic cleavage and release of the extracellular domains of various cell surface proteins. In the context of breast cancer, particularly HER2-positive breast cancer, ADAM10 is responsible for the cleavage of the HER2 receptor's extracellular domain (ECD).[3] This shedding process results in the formation of a constitutively active p95HER2 fragment that is associated with resistance to trastuzumab-based therapies.[3] By inhibiting ADAM10 and ADAM17, this compound has the potential to block the activation of multiple HER receptor pathways, making it a subject of interest in breast cancer research.[4]

These application notes provide a comprehensive overview of the treatment protocols for evaluating the efficacy of this compound in breast cancer cell lines. The included methodologies detail cell viability assays, apoptosis and cell cycle analysis, and the investigation of key signaling pathways.

Mechanism of Action

This compound inhibits the metalloproteinase activity of ADAM10 and ADAM17, thereby preventing the shedding of various cell surface proteins, including growth factor precursors and receptors.[1][2] In HER2-positive breast cancer, this inhibition prevents the cleavage of the HER2 receptor, reducing the levels of circulating HER2 ECD and the formation of the truncated, constitutively active p95HER2 fragment.[3] This mechanism is believed to enhance the efficacy of HER2-targeted therapies like trastuzumab.[3] Furthermore, as an inhibitor of ADAM17 (also known as TACE), this compound can modulate the shedding of ligands for the epidermal growth factor receptor (EGFR), potentially impacting downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[5]

Aderbasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_signaling Intracellular Signaling HER2 HER2 Receptor p95 p95HER2 HER2->p95 HER2_ECD HER2 ECD HER2->HER2_ECD PI3K_Akt PI3K/Akt Pathway p95->PI3K_Akt MAPK MAPK Pathway p95->MAPK EGFR_ligand_precursor pro-EGFR Ligand EGFR_ligand Active EGFR Ligand EGFR_ligand_precursor->EGFR_ligand EGFR_ligand->PI3K_Akt EGFR_ligand->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation ADAM10_17 ADAM10/ADAM17 ADAM10_17->HER2 cleaves ADAM10_17->EGFR_ligand_precursor cleaves This compound This compound This compound->ADAM10_17 inhibits

Figure 1: this compound's mechanism of action in breast cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of ADAM10/17 Inhibitors in Breast Cancer Cell Lines
Cell LineReceptor StatusInhibitorIC50 / GI50 (µM)AssayReference
MDA-MB-231TNBCTAPI-2Not specified (effective at 10 µM)MTT[5]
BT-474HER2+ADAM17 InhibitorNot specified (effective at 5 µM)Cytotoxicity Assay[6]
SK-BR-3HER2+ADAM17 InhibitorNot specified (effective at 5 µM)ADCC Assay[6]
MCF-7ER+, PR+, HER2-ADAM17 InhibitorNot specified (effective at 10 µM)Cytotoxicity Assay[6]
Table 2: Expected Effects of this compound on Cell Cycle and Apoptosis in Breast Cancer Cell Lines
Cell LineExpected Effect on Cell CycleExpected Effect on Apoptosis
HER2+ Lines (e.g., SK-BR-3, BT-474) G1 phase arrestInduction of apoptosis
TNBC Lines (e.g., MDA-MB-231) Potential G1 phase arrestPotential induction of apoptosis
ER+ Lines (e.g., MCF-7) Variable effects, potentially G1 arrestPotential induction of apoptosis

Note: This table is illustrative and based on the known roles of ADAM10/17 and downstream signaling pathways in cell cycle progression and survival. Experimental validation is required.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is designed to assess the cytotoxic effects of this compound on breast cancer cell lines.

SRB_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 72 hours treat->incubate fix Fix cells with TCA incubate->fix stain Stain with SRB dye fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize bound dye with Tris base wash->solubilize read Read absorbance at 540 nm solubilize->read end End read->end

Figure 2: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Materials:

  • Breast cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-231, MCF-7)

  • Complete growth medium (specific to each cell line)

  • This compound (INCB7839)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[8]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[8]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound (INCB7839)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[10] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound (INCB7839)

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the PI3K/Akt/mTOR and MAPK signaling pathways.

Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Figure 3: General workflow for Western blot analysis.

Materials:

  • Breast cancer cell lines

  • This compound (INCB7839)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer, and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound in breast cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this ADAM10/17 inhibitor. Given the historical context of this compound's development, these in vitro studies are crucial for potentially revitalizing interest in its application for specific breast cancer subtypes.

References

Troubleshooting & Optimization

Aderbasib solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Aderbasib in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as INCB7839) is an orally bioavailable, potent, and specific inhibitor of ADAM10 and ADAM17, which are members of the ADAM (A Disintegrin And Metalloprotease) family of enzymes.[1][][3][4] These enzymes, often referred to as "sheddases," are responsible for cleaving and releasing the extracellular domains of various cell surface proteins.[5][6] By inhibiting ADAM10 and ADAM17, this compound blocks the release of ligands for key signaling receptors like the epidermal growth factor receptor (EGFR), which can in turn suppress tumor cell proliferation.[3][5]

Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. Why is this happening?

This compound is poorly soluble in water.[4] When a concentrated stock solution, typically prepared in a non-aqueous solvent like DMSO, is diluted into an aqueous buffer, the solubility limit of this compound in the final solution is often exceeded, leading to precipitation.

Q3: How can I improve the solubility of this compound for my in vitro experiments?

For in vitro studies, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[7] Subsequent dilutions into your aqueous cell culture medium should be done carefully, ensuring that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is crucial to add the this compound stock solution to the aqueous medium slowly while vortexing to facilitate mixing and minimize local concentrations that can lead to precipitation.

Q4: What are the recommended storage conditions for this compound stock solutions?

Prepared stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered when working with this compound in aqueous solutions.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound 1. Minimize the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvents in the final solution (if the experimental system permits). 3. Use pre-warmed aqueous buffer for dilution. 4. Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously stirring or vortexing.A clear solution with no visible precipitate.
Incorrect stock solution preparation 1. Ensure the this compound powder is fully dissolved in DMSO before further dilution. Gentle warming or sonication can aid dissolution.[1] 2. Visually inspect the stock solution for any undissolved particles before use.A clear, homogenous stock solution.
Problem: Cloudiness or precipitation in cell culture media over time.
Potential Cause Troubleshooting Step Expected Outcome
Interaction with media components 1. Test the solubility of this compound in a simpler buffer (e.g., PBS) to rule out interactions with complex media components. 2. If precipitation persists, consider using a formulation with solubilizing agents for the final dilution.A stable, clear solution in the experimental medium for the duration of the experiment.
Temperature effects 1. Ensure the final experimental solution is maintained at a constant and appropriate temperature. Some compounds can precipitate out of solution at lower temperatures.The solution remains clear at the experimental temperature.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvent systems.

Solvent Solubility Notes
DMSO 100 mg/mL (240.11 mM)Ultrasonic treatment may be needed to achieve this concentration.[7]
Water Insoluble[4]

Formulations for In Vivo Studies

For researchers conducting in vivo experiments, several formulations have been reported to improve the bioavailability of this compound.

Formulation Composition Achievable Concentration Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.00 mM)[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.00 mM)[1][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.00 mM)[1][3]
2% DMSO, 2% Tween 80, 48% PEG300, 48% waterNot specified[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of this compound powder. The molecular weight of this compound is 416.47 g/mol .[][8]

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator or gentle warming to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Use (using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).

    • Add PEG300 to the tube (40% of the final volume) and vortex thoroughly until the solution is homogenous.

    • Add Tween-80 to the mixture (5% of the final volume) and vortex until fully mixed.

    • Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume (45% of the final volume).

    • The final solution should be clear. This formulation should be prepared fresh before each use.

Visualizations

Aderbasib_Signaling_Pathway cluster_membrane Cell Membrane ADAM10 ADAM10 EGFR_Ligand_Precursor EGFR Ligand Precursor ADAM10->EGFR_Ligand_Precursor cleaves ADAM17 ADAM17 ADAM17->EGFR_Ligand_Precursor cleaves Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR_Ligand_Precursor->Soluble_EGFR_Ligand EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., Proliferation) EGFR->Downstream_Signaling This compound This compound This compound->ADAM10 inhibits This compound->ADAM17 inhibits Soluble_EGFR_Ligand->EGFR activates

Caption: this compound inhibits ADAM10/17, blocking EGFR ligand release.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Stock Is stock solution (in DMSO) clear? Start->Check_Stock Precipitate_Dilution Precipitate forms upon dilution in aqueous buffer? Check_Stock->Precipitate_Dilution Yes Prepare_Fresh_Stock Prepare fresh stock. Use sonication/warming. Check_Stock->Prepare_Fresh_Stock No Optimize_Dilution Optimize dilution: - Slower addition - Vigorous mixing - Warmed buffer Precipitate_Dilution->Optimize_Dilution Yes Success Clear Solution (Experiment Ready) Precipitate_Dilution->Success No Prepare_Fresh_Stock->Check_Stock Use_CoSolvents Consider formulations with co-solvents (PEG300, Tween-80) if experiment allows. Optimize_Dilution->Use_CoSolvents Optimize_Dilution->Success Use_CoSolvents->Success Failure Issue Persists: Contact Technical Support Use_CoSolvents->Failure

Caption: Troubleshooting workflow for this compound solubility issues.

References

Aderbasib (INCB7839) reported side effects in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Aderbasib (INCB7839) in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues and clarify key aspects of this compound's clinical trial profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound (INCB7839) and what is its mechanism of action?

This compound (INCB7839) is an orally bioavailable, potent, and selective dual inhibitor of the enzymes ADAM10 and ADAM17 (also known as TACE).[1][2] These enzymes are sheddases that cleave the extracellular domains of various transmembrane proteins, releasing them from the cell surface.[3] By inhibiting ADAM10 and ADAM17, this compound blocks the shedding of key signaling molecules, including ligands for the epidermal growth factor receptor (EGFR) and the Notch receptor, thereby suppressing tumor cell proliferation.[3][4]

Q2: What are the most commonly reported side effects of this compound in clinical trials?

The majority of adverse events reported in Phase I and Phase II clinical trials of this compound were of mild-to-moderate severity.[2] The most frequently observed side effects include:

  • Fatigue

  • Nausea

  • Anorexia (decreased appetite)

  • Diarrhea

  • Emesis (vomiting)

  • Abdominal pain

  • Anemia

  • Constipation[2]

Q3: What is the dose-limiting toxicity (DLT) observed with this compound?

The primary dose-limiting toxicity identified in Phase I monotherapy trials of this compound is deep venous thrombosis (DVT).[2]

Q4: Are there any other serious adverse events associated with this compound?

Yes, thrombotic events, in general, have been the most significant serious adverse events. In a Phase I study involving 41 patients, a total of 9 thrombotic events were reported. These included deep venous thrombosis (DVT), mild superficial thrombophlebitis, vena cava thrombosis, atrial thrombosis, and pulmonary embolism.[2]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot potential issues encountered during pre-clinical or clinical research involving this compound.

Issue Potential Cause Recommended Action
Unexpectedly high cell proliferation in vitro. Suboptimal concentration of this compound.Ensure the concentration of this compound is sufficient to inhibit ADAM10/17 activity in your specific cell line. An IC50 determination experiment is recommended.
Cell line resistance.Investigate downstream signaling pathways (e.g., EGFR, Notch) to confirm pathway inhibition. Consider combination therapies if resistance is suspected.
Inconsistent results in animal models. Poor bioavailability.This compound is orally bioavailable.[4] However, formulation can impact absorption. Ensure proper formulation and administration techniques.
Pro-coagulant effects.Be aware of the potential for thrombotic events, as observed in clinical trials.[2] Monitor for signs of thrombosis and consider appropriate countermeasures if ethically permissible in the study design.
Difficulty in assessing target engagement. Lack of appropriate biomarkers.Plasma levels of the HER2 extracellular domain (ECD) have been used as a pharmacodynamic biomarker, with this compound showing a dose-dependent reduction.[5]

Data Presentation: Adverse Events in this compound Clinical Trials

Common Mild-to-Moderate Adverse Events

While frequently reported, specific percentages for the following adverse events across all clinical trials are not consistently available in the public domain. They are generally described as the most common mild-to-moderate side effects.[2]

Adverse EventFrequency/Percentage
FatigueNot specified
NauseaNot specified
AnorexiaNot specified
DiarrheaNot specified
EmesisNot specified
Abdominal PainNot specified
AnemiaNot specified
ConstipationNot specified
Thrombotic Events (Phase I Monotherapy Trial)

The following table summarizes the thrombotic events observed in a Phase I clinical trial with 41 patients.[2]

Adverse EventNumber of Events (n=41)
Total Thrombotic Events 9
Deep Venous Thrombosis (DVT)4
Pulmonary Embolism2
Mild Superficial Thrombophlebitis1
Vena Cava Thrombosis with Renal Insufficiency1
Atrial Thrombosis1

Experimental Protocols

Clinical Dosing Regimens

This compound has been evaluated in clinical trials at various oral doses, administered twice daily (BID). In a dose-escalation study of this compound in combination with trastuzumab, the following doses were investigated:

  • 100 mg BID

  • 200 mg BID

  • 300 mg BID[5]

Treatment was administered in 28-day cycles.[3]

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Aderbasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM10 ADAM10 Soluble_Notch_Ectodomain Soluble Notch Ectodomain ADAM10->Soluble_Notch_Ectodomain Releases ADAM17 ADAM17 Soluble_EGFR_Ligand Soluble EGFR Ligand ADAM17->Soluble_EGFR_Ligand Releases EGFR_Ligand_Precursor EGFR Ligand Precursor EGFR_Ligand_Precursor->ADAM17 Cleavage Notch_Receptor Notch Receptor Notch_Receptor->ADAM10 Cleavage Notch Notch Notch_Receptor->Notch Activates EGFR EGFR Proliferation_Survival Tumor Cell Proliferation & Survival EGFR->Proliferation_Survival Promotes Notch->Proliferation_Survival Promotes Soluble_EGFR_Ligand->EGFR Activates This compound This compound (INCB7839) This compound->ADAM10 This compound->ADAM17

Caption: this compound inhibits ADAM10/17, blocking EGFR and Notch signaling.

Experimental Workflow for Assessing this compound Efficacy

Aderbasib_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Dose_Response 2. This compound Dose-Response (IC50 Determination) Cell_Culture->Dose_Response Pathway_Analysis 3. Western Blot for p-EGFR, Notch-ICD Dose_Response->Pathway_Analysis Xenograft 4. Tumor Xenograft Implantation Pathway_Analysis->Xenograft Treatment 5. Oral Administration of this compound Xenograft->Treatment Monitoring 6. Tumor Volume Measurement Treatment->Monitoring Biomarker 7. Plasma HER2 ECD Analysis Treatment->Biomarker Toxicity_Assessment 9. Monitor for Adverse Events Treatment->Toxicity_Assessment Efficacy_Assessment 8. Assess Anti-Tumor Efficacy Monitoring->Efficacy_Assessment Biomarker->Efficacy_Assessment

Caption: Workflow for pre-clinical evaluation of this compound.

References

Technical Support Center: Managing Aderbasib-Induced Deep Vein Thrombosis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aderbasib and managing its potential prothrombotic effects in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (INCB7839) is an orally bioavailable inhibitor of ADAM10 and ADAM17, which are members of the "a disintegrin and metalloproteinase" (ADAM) family of enzymes.[1][2] These enzymes, also known as sheddases, are responsible for the proteolytic cleavage of the extracellular domains of various transmembrane proteins.[1][3] By inhibiting ADAM10 and ADAM17, this compound can modulate signaling pathways involved in inflammation and cell proliferation, such as the tumor necrosis factor-α (TNF-α) and epidermal growth factor receptor (EGFR) pathways.[1][3][4]

Q2: Why is there a concern about deep vein thrombosis (DVT) with this compound?

While preclinical data on this compound-induced DVT is limited, the clinical development of some ADAM inhibitors has been associated with thrombotic events.[5] The underlying mechanism is not fully elucidated but is thought to be related to the inhibition of ADAM10 and ADAM17, which play roles in regulating platelet function and endothelial homeostasis.[1] Inhibition of these sheddases may disrupt the natural anticoagulant and anti-inflammatory balance at the endothelial surface, potentially creating a prothrombotic state.

Q3: What is the hypothesized signaling pathway for this compound-induced DVT?

This compound inhibits ADAM10 and ADAM17, which are involved in the shedding of various cell surface proteins that regulate coagulation and inflammation. For instance, ADAM17 is a known sheddase for Glycoprotein Ib alpha (GPIbα) and Glycoprotein V (GPV) on platelets, which are crucial for hemostasis and thrombosis.[1] ADAM10 is the primary sheddase for Glycoprotein VI (GPVI), a key collagen receptor on platelets.[1] By inhibiting the shedding of these and other molecules, this compound may alter platelet activation and aggregation, endothelial cell function, and inflammatory responses, contributing to an increased risk of DVT.

G cluster_0 This compound Administration cluster_1 Molecular Inhibition cluster_2 Cellular Effects cluster_3 Pathophysiological Outcome This compound This compound ADAM10 ADAM10 This compound->ADAM10 Inhibits ADAM17 ADAM17 This compound->ADAM17 Inhibits Platelet Altered Platelet Function ADAM10->Platelet Reduced shedding of platelet receptors (e.g., GPVI) Endothelium Endothelial Dysfunction ADAM10->Endothelium Altered shedding of adhesion molecules ADAM17->Platelet Reduced shedding of platelet receptors (e.g., GPIbα) Inflammation Pro-inflammatory State ADAM17->Inflammation Reduced TNF-α shedding DVT Deep Vein Thrombosis (DVT) Platelet->DVT Endothelium->DVT Inflammation->DVT G cluster_0 Pre-operative cluster_1 Surgical Procedure cluster_2 Post-operative Anesthesia Anesthesia & Surgical Prep Laparotomy Midline Laparotomy Anesthesia->Laparotomy IVC_Exposure IVC Exposure Laparotomy->IVC_Exposure Branch_Ligation Side Branch Ligation IVC_Exposure->Branch_Ligation IVC_Ligation IVC Ligation (Stasis Model) or FeCl3 Application (Chemical Injury Model) Branch_Ligation->IVC_Ligation Closure Closure IVC_Ligation->Closure Recovery Recovery Closure->Recovery Analysis Thrombus Analysis Recovery->Analysis

References

Technical Support Center: Interpreting Unexpected Results in Aderbasib Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aderbasib (INCB7839), a potent dual inhibitor of ADAM10 and ADAM17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, small-molecule inhibitor that targets the metalloproteinase "sheddase" activities of both ADAM10 and ADAM17.[1][2] These enzymes are responsible for the cleavage and release of the extracellular domains of various cell surface proteins. By inhibiting ADAM10 and ADAM17, this compound is designed to block the activation of signaling pathways that contribute to tumor cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and Notch signaling pathways.[1]

Q2: In what cancer types has this compound been investigated, and what was the initial rationale?

This compound was most notably investigated as a potential adjunctive treatment for metastatic HER2-positive breast cancer.[2] The rationale was that by inhibiting ADAM10-mediated cleavage of the HER2 receptor, this compound would prevent the formation of the p95HER2 fragment. This truncated receptor, which lacks the binding site for trastuzumab, is constitutively active and is a known mechanism of resistance to this therapy.[3][4] this compound has also been explored in other malignancies, including malignant glioma.[1]

Q3: Why was the clinical development of this compound for breast cancer halted despite promising initial findings?

The development of this compound for breast cancer was discontinued due to a combination of factors. While initial Phase I/II clinical trial results in combination with trastuzumab showed some promise, particularly in patients with p95HER2-positive tumors, the overall efficacy was not sufficient to warrant further investigation.[5] Additionally, significant safety concerns arose, with deep vein thrombosis identified as a dose-limiting toxicity.[5] Subsequent research also presented a more complex picture, suggesting that HER2 shedding may not always be detrimental and that the prognostic value of p95HER2 was ambiguous.[5]

Q4: What are the known off-target effects or toxicities associated with this compound?

The most significant toxicity observed in clinical trials was deep vein thrombosis.[5] As a dual inhibitor of ADAM10 and ADAM17, this compound has the potential for a broad range of biological effects due to the numerous substrates of these enzymes. While extensive off-target effects for this compound have not been fully detailed in publicly available literature, inhibitors of ADAM metalloproteinases can have side effects due to their role in various physiological processes.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Substrate Shedding

Possible Causes:

  • Incorrect this compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.

  • This compound Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Cellular Efflux: Some cell lines may actively pump the inhibitor out, reducing its intracellular concentration.

  • Assay Interference: Components of the assay buffer or cell culture medium may interfere with this compound's activity or the detection method.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response curve to determine the optimal IC50 for your specific cell line and substrate.

  • Ensure Proper this compound Handling: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Verify Target Engagement: If possible, use a target engagement assay to confirm that this compound is binding to ADAM10/17 in your experimental system.

  • Control for Assay Interference: Run appropriate controls, including a vehicle-only control and a positive control with a known ADAM10/17 inhibitor. If using a fluorescence-based assay, check for quenching or autofluorescence from the compound or media components.

Issue 2: Unexpected Increase in Cell Viability or Proliferation

Possible Causes:

  • Activation of Compensatory Signaling Pathways: Inhibition of ADAM10/17 can sometimes lead to the upregulation of alternative survival pathways. For example, blocking the shedding of some receptor tyrosine kinases might enhance their signaling in certain contexts.

  • Complex Role of Shed Substrates: The shed ectodomain of a protein can sometimes have an inhibitory effect on signaling. By preventing its shedding, this compound could inadvertently promote signaling through the membrane-bound receptor.

  • Cell Line Specific Effects: The cellular context, including the expression levels of ADAM10, ADAM17, and their substrates, can lead to paradoxical effects.

Troubleshooting Steps:

  • Analyze Key Signaling Pathways: Perform western blotting or other molecular analyses to assess the activation status of key signaling pathways downstream of EGFR, HER2, and Notch.

  • Investigate Substrate-Specific Effects: If possible, measure the levels of both the shed ectodomain and the membrane-bound receptor of interest to understand the net effect of this compound treatment.

  • Literature Review for Context: Thoroughly review the literature for the specific roles of ADAM10/17 and their substrates in your chosen cell line or cancer type.

Issue 3: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant variability in assay results.

  • Pipetting Errors: Inaccurate pipetting of this compound, reagents, or cells can introduce variability.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell growth.

  • Inconsistent Incubation Times: Variations in incubation times with this compound or assay reagents can affect the results.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a homogenous cell suspension and use a consistent technique for seeding cells into multi-well plates.

  • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

  • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile media or PBS to create a humidity barrier.

  • Precise Timing: Use a multichannel pipette for simultaneous addition of reagents and adhere strictly to the specified incubation times.

Data Presentation

Table 1: Summary of this compound (INCB7839) Clinical Trial Data in HER2+ Metastatic Breast Cancer (in Combination with Trastuzumab)

ParameterResultReference
Overall Response Rate 40% - 55%[3]
Response Rate in p95+ Patients Equivalent to p95- patients[3]
Dose-Limiting Toxicity Deep Vein Thrombosis[5]
Mean Inhibition of HER2 ECD ~80% at 300 mg BID[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

HER2 Extracellular Domain (ECD) Shedding Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA and should be adapted based on the specific kit manufacturer's instructions.

  • Plate Preparation:

    • Coat a 96-well ELISA plate with a capture antibody specific for the HER2 ECD overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Collect conditioned media from cells treated with this compound or vehicle control.

    • Prepare a standard curve using recombinant HER2 ECD.

    • Add 100 µL of samples and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of a biotinylated detection antibody specific for the HER2 ECD to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Aderbasib_Mechanism_of_Action ADAM10_17 ADAM10/17 HER2 HER2 Receptor ADAM10_17->HER2 Cleaves p95HER2 p95HER2 (Constitutively Active) HER2_ECD HER2 ECD (Shed) Signaling Downstream Signaling (e.g., PI3K/Akt) p95HER2->Signaling Activates This compound This compound This compound->ADAM10_17 Resistance Trastuzumab Resistance Signaling->Resistance

Caption: this compound inhibits ADAM10/17, preventing HER2 cleavage and p95HER2-mediated resistance.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Inhibition) Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol (Seeding, Timing, Reagents) Start->Check_Protocol Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Investigate_Mechanism Investigate Biological Mechanisms (Compensatory Pathways, etc.) Check_Compound->Investigate_Mechanism Check_Protocol->Investigate_Mechanism Check_Cells->Investigate_Mechanism Resolution Resolution/New Hypothesis Investigate_Mechanism->Resolution

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Troubleshooting Aderbasib instability in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of Aderbasib in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges with this compound solution stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?

A1: Cloudiness or precipitation can occur for several reasons, including improper dissolution, exceeding solubility limits, or temperature fluctuations.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Ensure you are using the recommended solvent and have not exceeded the solubility of this compound. Refer to the solubility table below.

    • Gentle Warming and Sonication: Briefly and gently warm the solution (e.g., in a 37°C water bath) and use a bath sonicator to aid dissolution. Avoid excessive heat, as it can accelerate degradation.

    • Fresh Preparation: If precipitation persists, it is best to discard the solution and prepare a fresh one, carefully following the dissolution protocol.

Q2: I am concerned about the stability of my this compound stock solution. How should I prepare and store it?

A2: this compound, being a hydroxamate-based inhibitor, is susceptible to degradation. Proper preparation and storage are critical for maintaining its integrity.

  • Best Practices:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions.

    • Storage Conditions: Store DMSO stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation. Aliquoting into single-use volumes is highly recommended[1].

    • Protect from Light: While specific photostability data for this compound is limited, it is good practice to protect solutions from prolonged exposure to light by using amber vials or wrapping tubes in foil.

Q3: How often should I prepare fresh working solutions of this compound?

A3: It is highly recommended to prepare fresh working solutions daily from a frozen stock solution[1]. This compound can be unstable in aqueous solutions, and its potency can decrease over time.

Q4: I am observing inconsistent results in my cell-based assays. Could this compound instability be the cause?

A4: Yes, inconsistent results can be a sign of this compound degradation. The hydroxamate functional group is prone to hydrolysis, which can be influenced by the pH and composition of the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared working solutions for your experiments.

    • Minimize Incubation Time in Media: Add the this compound solution to your cell cultures immediately after preparation.

    • pH of Media: Be aware that the pH of your cell culture medium can influence the stability of hydroxamates. While specific data for this compound is unavailable, hydroxamic acids are generally more stable at a neutral pH[2].

    • Presence of Metal Ions: Cell culture media contain various metal ions. Hydroxamic acids are known to chelate metal ions, which could potentially impact the availability and activity of this compound[3][4][5]. If you suspect this is an issue, you may need to use a defined, serum-free medium to minimize variability.

Q5: Are there any known degradation pathways for this compound I should be aware of?

A5: As a hydroxamate-containing compound, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The hydroxamic acid functional group can be hydrolyzed to the corresponding carboxylic acid and hydroxylamine. This is a common degradation pathway for hydroxamate-based inhibitors in aqueous solutions.

  • Lossen Rearrangement: Under certain conditions, hydroxamates can undergo a Lossen rearrangement to form an isocyanate intermediate, which can then react with nucleophiles. This pathway is a concern for the stability and potential toxicity of hydroxamate-containing compounds[6].

Q6: How can I detect potential degradation of my this compound solution?

A6: Without access to analytical instrumentation, it is difficult to quantify degradation. However, you can look for visual cues such as color changes or precipitation. For a more definitive assessment, analytical methods are required.

  • Analytical Approaches:

    • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be used to separate the parent this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation[7][8][9].

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the mass of potential degradation products, providing further evidence of degradation and insight into the degradation pathway[10][11][12].

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO≥ 25 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureMaximum Storage DurationReference
DMSO-80°C6 months[1]
DMSO-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder (MW: 416.47 g/mol )

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.16 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell culture medium or buffer

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or buffer to achieve the desired final concentration.

    • Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Use the freshly prepared working solution immediately. Do not store aqueous working solutions.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ADAM10 ADAM10 EGFR_Ligand_Precursor EGFR Ligand Precursor ADAM10->EGFR_Ligand_Precursor Cleaves Notch_Receptor Notch Receptor ADAM10->Notch_Receptor Cleaves ADAM17 ADAM17 ADAM17->EGFR_Ligand_Precursor Cleaves TNF_Precursor TNFα Precursor ADAM17->TNF_Precursor Cleaves EGFR_Signaling EGFR Pathway Activation EGFR_Ligand_Precursor->EGFR_Signaling Activates TNF_Signaling TNFα Signaling TNF_Precursor->TNF_Signaling Activates Notch_Signaling Notch Pathway Activation Notch_Receptor->Notch_Signaling Activates This compound This compound This compound->ADAM10 Inhibits This compound->ADAM17 Inhibits Proliferation Tumor Cell Proliferation EGFR_Signaling->Proliferation Promotes Inflammation Inflammation TNF_Signaling->Inflammation Promotes Cell_Fate Cell Fate Decisions Notch_Signaling->Cell_Fate Regulates

Caption: this compound inhibits ADAM10 and ADAM17, blocking downstream signaling pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Day cluster_analysis Data Analysis start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO (Protocol 1) start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Fresh Working Solution in Aqueous Buffer/Medium (Protocol 2) thaw->dilute apply Apply to Experiment (e.g., Cell Culture) dilute->apply incubate Incubate apply->incubate analyze Analyze Experimental Results incubate->analyze troubleshoot Troubleshoot Inconsistent Data (See FAQs) analyze->troubleshoot

Caption: Recommended workflow for preparing and using this compound solutions.

Logical_Relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Experimental Results or Solution Precipitation cause1 This compound Degradation (Hydrolysis, etc.) problem->cause1 cause2 Poor Solubility problem->cause2 cause3 Improper Storage/ Handling problem->cause3 solution1 Prepare Fresh Solutions Daily cause1->solution1 solution3 Aliquot and Store Stock Solutions at -80°C cause1->solution3 solution4 Minimize Freeze-Thaw Cycles cause1->solution4 solution2 Follow Recommended Dissolution Protocol cause2->solution2 cause3->solution3 cause3->solution4

Caption: Troubleshooting logic for this compound solution instability issues.

References

Technical Support Center: Understanding and Overcoming Cell Line Resistance to Aderbasib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Aderbasib (INCB7839). This compound is a potent inhibitor of ADAM10 and ADAM17, metalloproteinases that play a crucial role in the shedding of cell surface proteins, including ligands for receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By inhibiting these "sheddases," this compound can suppress tumor cell proliferation.[2][4]

This resource offers detailed experimental protocols and data presentation to help you identify and characterize mechanisms of acquired resistance to this compound in your cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. While specific resistance mechanisms to this compound are still an area of active research, we can extrapolate from what is known about resistance to other targeted agents, such as MET inhibitors.[5][6][7] The most common mechanisms include:

  • On-Target Modifications: Although not yet documented for this compound, mutations in the drug targets (ADAM10 or ADAM17) could potentially alter the drug binding site, reducing the inhibitor's efficacy.

  • Bypass Signaling Pathway Activation: This is a frequent cause of resistance.[5][8] Cancer cells can activate alternative signaling pathways to circumvent the blockade imposed by this compound. For instance, upregulation of parallel RTKs or downstream signaling molecules in pathways like MAPK/ERK or PI3K/AKT can restore pro-survival signals.[7][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, lowering its intracellular concentration and effectiveness.[11][12]

Q2: How can I determine if my resistant cell line has developed bypass signaling?

A2: To investigate bypass signaling, you can perform a phosphoproteomic analysis or a targeted western blot analysis to compare the activation status (phosphorylation) of key signaling proteins in your sensitive and resistant cell lines. Look for increased phosphorylation of proteins in the MAPK (e.g., MEK, ERK) and PI3K/AKT (e.g., AKT, mTOR) pathways in the resistant cells, even in the presence of this compound.

Q3: What is the first step I should take to characterize my this compound-resistant cell line?

A3: The first step is to confirm the resistance phenotype by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the newly developed resistant cell line. A significant increase in the IC50 value confirms resistance.[13][14]

Q4: Can resistance to this compound be overcome?

A4: Overcoming resistance often involves combination therapy. If you identify an activated bypass pathway, combining this compound with an inhibitor targeting a key component of that pathway (e.g., a MEK inhibitor if the MAPK pathway is activated) may restore sensitivity.[15]

Troubleshooting Guide for this compound Resistance

This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Experiments
Initial sensitivity followed by a gradual loss of response to this compound. Development of acquired resistance.1. IC50 Determination: Quantify the shift in IC50 between parental and suspected resistant cells. 2. Western Blot Analysis: Profile key signaling pathways (MAPK, PI3K/AKT) for evidence of bypass activation. 3. Gene Expression Analysis (qPCR): Examine the expression levels of ADAM10, ADAM17, and known drug resistance genes (e.g., ABC transporters).
No initial response to this compound in a new cell line. Intrinsic resistance.1. Target Expression: Confirm the expression of ADAM10 and ADAM17 in your cell line via western blot or qPCR. 2. Pathway Dependence: Assess whether the cell line's proliferation is dependent on signaling pathways regulated by ADAM10/17 substrates.
High variability in this compound IC50 values between experiments. Inconsistent experimental conditions.1. Standardize Cell Seeding: Ensure consistent cell numbers are plated for each experiment. 2. Verify Drug Concentration: Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Monitor Cell Health: Regularly check for contamination and ensure cells are in the exponential growth phase.

Quantitative Data Summary

The development of resistance is typically characterized by a significant increase in the IC50 value of the drug.

Cell LineTreatment StatusThis compound IC50 (nM) (Hypothetical Data)Fold Resistance
Example Cancer Cell LineParental (Sensitive)501x
Example Cancer Cell LineThis compound-Resistant Subclone250050x

A higher IC50 value indicates greater resistance to the drug.[13]

Key Experimental Protocols

Cell Viability Assay for IC50 Determination

Objective: To quantify the concentration of this compound required to inhibit 50% of cell growth.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Viability Assessment: Use a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Western Blot Analysis for Bypass Signaling

Objective: To detect changes in protein expression and phosphorylation in key signaling pathways.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane ADAM10_17 ADAM10/17 RTK_ligand_precursor RTK Ligand Precursor (e.g., pro-EGF) ADAM10_17->RTK_ligand_precursor cleaves soluble_RTK_ligand Soluble RTK Ligand (e.g., EGF) RTK_ligand_precursor->soluble_RTK_ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) downstream_signaling Downstream Signaling (Proliferation, Survival) RTK->downstream_signaling This compound This compound This compound->ADAM10_17 inhibits soluble_RTK_ligand->RTK activates

Caption: this compound inhibits ADAM10/17, preventing the release of soluble RTK ligands.

Bypass Pathway Activation as a Resistance Mechanism

G cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell Aderbasib_S This compound ADAM_S ADAM10/17 Aderbasib_S->ADAM_S inhibits RTK_S RTK Signaling ADAM_S->RTK_S activates Proliferation_S Proliferation/ Survival RTK_S->Proliferation_S blocked Aderbasib_R This compound ADAM_R ADAM10/17 Aderbasib_R->ADAM_R inhibits RTK_R RTK Signaling ADAM_R->RTK_R activates Proliferation_R Proliferation/ Survival RTK_R->Proliferation_R blocked Bypass_Pathway Bypass Pathway (e.g., MET, FGFR) Bypass_Pathway->Proliferation_R activates

Caption: Activation of a bypass pathway can restore proliferation signals in resistant cells.

Experimental Workflow for Investigating this compound Resistance

G start Observe Resistance to this compound confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance characterize Characterize Mechanism confirm_resistance->characterize on_target On-Target: ADAM10/17 Sequencing characterize->on_target Hypothesis 1 bypass Bypass Signaling: Western Blot (p-ERK, p-AKT) characterize->bypass Hypothesis 2 efflux Drug Efflux: qPCR for ABC Transporters characterize->efflux Hypothesis 3 combination Test Combination Therapy bypass->combination

Caption: A logical workflow for identifying and potentially overcoming this compound resistance.

References

Technical Support Center: Improving the Bioavailability of Aderbasib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Aderbasib in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (INCB7839) is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of proteins, specifically targeting ADAM10 and ADAM17.[1][2][3][4] These "sheddases" are involved in the cleavage of cell surface proteins, releasing soluble ectodomains.[3][4] By inhibiting ADAM10 and ADAM17, this compound can suppress tumor cell proliferation.[1][3][4] The mechanism involves preventing the processing of ligands for the epidermal growth factor receptor (EGFR) family and inhibiting the processing of tumor necrosis factor (TNF) from its membrane-bound precursor.[3][4][5]

Q2: I am observing low systemic exposure of this compound in my animal model after oral administration. What are the potential reasons?

Low oral bioavailability of this compound can be attributed to several factors, which are common for many new chemical entities. These include:

  • Poor aqueous solubility: this compound's chemical structure may contribute to low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. Many new drug candidates exhibit poor water solubility.

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.

  • Inefficient intestinal permeation: The drug may have difficulty crossing the intestinal epithelial barrier.

Q3: What are some initial formulation strategies I can explore to improve the oral bioavailability of this compound?

For preclinical studies, several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds like this compound.[6][7] Some common approaches include:

  • Suspensions: For initial dose-ranging and toxicity studies, a simple suspension can be used, especially when high doses are required.[6]

  • Co-solvent systems: Using a mixture of solvents can help to dissolve this compound, thereby increasing its concentration at the site of absorption.[6]

  • Lipid-based formulations: Formulating this compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract and enhance its absorption via the lymphatic system.[8]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous media during in vitro assays. Poor aqueous solubility of this compound.1. Prepare a stock solution in an organic solvent like DMSO. 2. For working solutions, ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize solvent effects on cells. 3. Consider using a surfactant or a cyclodextrin-based formulation to improve solubility.
High variability in plasma concentrations between individual animals. Inconsistent oral absorption due to formulation issues or physiological differences.1. Ensure the formulation is homogenous and the dosing technique is consistent. 2. Consider the impact of the fed vs. fasted state of the animals, as food can affect the absorption of some drugs. 3. Refine the formulation to one that provides more consistent drug release and absorption, such as a self-microemulsifying drug delivery system (SMEDDS).
Low brain penetration of this compound in CNS tumor models. This compound may be a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein).1. Co-administer this compound with a known inhibitor of the suspected efflux transporter. 2. Consider formulation strategies designed to enhance CNS delivery, such as the use of nanoparticles with specific surface modifications.

Data Presentation: Hypothetical Pharmacokinetic Data

The following tables present hypothetical data from a preclinical study in rats, comparing different formulation strategies for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg) of Different Formulations.

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.51200 ± 250100
Co-solvent Formulation350 ± 702.0 ± 0.52800 ± 400233
Lipid-Based Formulation (SMEDDS)800 ± 1501.5 ± 0.57500 ± 1200625
Nanosuspension650 ± 1201.0 ± 0.56200 ± 950517

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
  • Weigh the required amount of this compound.

  • Prepare the co-solvent vehicle. A common example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • First, dissolve the this compound in DMSO to create a stock solution.

  • Add the PEG300 to the DMSO stock solution and mix thoroughly.

  • Add the Tween-80 and mix until a clear solution is obtained.

  • Finally, add the saline to reach the final volume and concentration.

  • Administer the formulation to the animals via oral gavage. It is recommended to prepare this formulation fresh on the day of the experiment.[2]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation via oral gavage at the desired dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Aderbasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ADAM17 ADAM17 (TACE) sTNFa Soluble TNF-α ADAM17->sTNFa ADAM10 ADAM10 sEGFR_ligand Soluble EGFR Ligand ADAM10->sEGFR_ligand pro_TNFa pro-TNF-α pro_TNFa->ADAM17 Cleavage pro_EGFR_ligand pro-EGFR Ligand pro_EGFR_ligand->ADAM10 Cleavage TNF_receptor TNF Receptor sTNFa->TNF_receptor EGFR EGFR sEGFR_ligand->EGFR downstream_signaling Downstream Signaling (Proliferation, Survival) EGFR->downstream_signaling TNF_receptor->downstream_signaling This compound This compound This compound->ADAM17 Inhibits This compound->ADAM10 Inhibits

Caption: this compound inhibits ADAM10 and ADAM17, preventing the shedding of TNF-α and EGFR ligands.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis and Data Interpretation formulation Prepare this compound Formulations (e.g., Suspension, Co-solvent, SMEDDS) dosing Oral Administration to Animal Models (e.g., Rats) formulation->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis comparison Compare Bioavailability of Different Formulations pk_analysis->comparison

Caption: Experimental workflow for evaluating the oral bioavailability of different this compound formulations.

Troubleshooting_Tree start Low Oral Bioavailability of this compound Observed solubility_check Is this compound poorly soluble? start->solubility_check permeability_check Is intestinal permeability low? solubility_check->permeability_check No solubility_solutions Improve Solubility: - Micronization/Nanonization - Co-solvents - Lipid-based formulations (SMEDDS) - Amorphous solid dispersions solubility_check->solubility_solutions Yes metabolism_check Is first-pass metabolism high? permeability_check->metabolism_check No permeability_solutions Enhance Permeability: - Use of permeation enhancers - Prodrug approach permeability_check->permeability_solutions Yes metabolism_solutions Reduce Metabolism: - Co-administer with metabolic inhibitors (for mechanistic studies) - Structural modification of this compound metabolism_check->metabolism_solutions Yes

Caption: A decision tree for troubleshooting low oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to Aderbasib and GW280264X: Potent Dual Inhibitors of ADAM10 and ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aderbasib (INCB7839) and GW280264X, two potent small molecule inhibitors of A Disintegrin and Metalloproteinase (ADAM) 10 and 17. ADAM proteases, also known as sheddases, are key regulators of a multitude of cellular processes, including cell-cell signaling, adhesion, and proteolysis. Their dysregulation is implicated in numerous pathologies, most notably cancer and inflammatory diseases, making them attractive therapeutic targets. This document summarizes their comparative efficacy, provides detailed experimental methodologies for their evaluation, and illustrates their mechanism of action within key signaling pathways.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and GW280264X against their primary targets, ADAM10 and ADAM17. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their enzymatic inhibition.

InhibitorTargetIC50 (nM)Compound Type
This compound (INCB7839) ADAM10Low nanomolar[1]Hydroxamate-based[1]
ADAM17Low nanomolar[1]
GW280264X ADAM1011.5[2]Hydroxamate-based
ADAM17 (TACE)8.0[2]

Mechanism of Action and Key Signaling Pathways

Both this compound and GW280264X are hydroxamate-based inhibitors that chelate the zinc ion within the catalytic domain of ADAM10 and ADAM17, thereby blocking their proteolytic activity.[1] This inhibition prevents the shedding of the extracellular domains of a wide array of transmembrane proteins, consequently modulating critical signaling pathways.

ADAM17 and the EGFR Signaling Pathway:

ADAM17 is the primary sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF). By cleaving the ectodomains of these ligands, ADAM17 releases them in their soluble, active form. These soluble ligands can then bind to and activate the EGFR, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and differentiation. Inhibition of ADAM17 by agents like this compound and GW280264X blocks this ligand shedding, thereby attenuating EGFR signaling.

cluster_membrane Cell Membrane pro_EGFR_ligand pro-EGFR Ligand (e.g., pro-TGF-α) ADAM17 ADAM17 pro_EGFR_ligand->ADAM17 Shedding soluble_EGFR_ligand Soluble EGFR Ligand ADAM17->soluble_EGFR_ligand EGFR EGFR downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->downstream Aderbasib_GW This compound / GW280264X Aderbasib_GW->ADAM17 Inhibits soluble_EGFR_ligand->EGFR Binds & Activates

Diagram 1: Inhibition of ADAM17-mediated EGFR ligand shedding.

ADAM10 and the Notch Signaling Pathway:

ADAM10 is a critical component of the Notch signaling pathway, a highly conserved cell-cell communication system that governs cell fate decisions. Upon ligand binding (e.g., Delta-like or Jagged ligands), the Notch receptor undergoes a series of proteolytic cleavages. ADAM10 performs the initial S2 cleavage of the Notch receptor's extracellular domain. This event is a prerequisite for the subsequent intramembrane S3 cleavage by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes that regulate cell differentiation and proliferation. By inhibiting ADAM10, this compound and GW280264X prevent the S2 cleavage, thereby blocking the entire Notch signaling cascade.

cluster_membrane Cell Membrane Notch_receptor Notch Receptor ADAM10 ADAM10 Notch_receptor->ADAM10 S2 Cleavage NEXT Notch Extracellular Truncation (NEXT) ADAM10->NEXT gamma_secretase γ-secretase NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Aderbasib_GW This compound / GW280264X Aderbasib_GW->ADAM10 Inhibits NEXT->gamma_secretase S3 Cleavage nucleus Nucleus NICD->nucleus target_genes Target Gene Transcription nucleus->target_genes Regulates

Diagram 2: Inhibition of ADAM10-mediated Notch receptor cleavage.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and GW280264X are provided below.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of inhibitors against purified ADAM10 and ADAM17.

start Start prepare_reagents Prepare Reagents: - Enzyme (ADAM10/17) - Fluorescent Substrate - Assay Buffer - Inhibitor (this compound/GW280264X) start->prepare_reagents dispense_enzyme Dispense Enzyme into Microplate Wells prepare_reagents->dispense_enzyme add_inhibitor Add Serial Dilutions of Inhibitor dispense_enzyme->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 add_substrate Add Fluorescent Substrate incubate1->add_substrate incubate2 Incubate and Monitor Fluorescence add_substrate->incubate2 measure Measure Fluorescence Intensity incubate2->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Diagram 3: Workflow for in vitro enzyme inhibition assay.

Materials:

  • Recombinant human ADAM10 and ADAM17 (catalytic domains)

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[3]

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

  • This compound and GW280264X dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and GW280264X in assay buffer.

  • In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells with DMSO only as a control.

  • Add the recombinant ADAM10 or ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for the example substrate) over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Shedding Assay

This protocol describes a method to assess the inhibitory effect of this compound and GW280264X on the shedding of specific cell surface proteins.

This compound: HER2 Shedding in BT474 Cells

Materials:

  • BT474 human breast carcinoma cell line (known to overexpress HER2)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and insulin)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a shedding stimulus (optional)

  • Human HER2/ErbB2 ELISA kit

Procedure:

  • Seed BT474 cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Replace the culture medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24-48 hours). For stimulated shedding, add PMA for a shorter duration (e.g., 30 minutes to a few hours) towards the end of the incubation period.

  • Collect the conditioned medium from each well.

  • Quantify the concentration of the shed HER2 extracellular domain (ECD) in the collected medium using a HER2 ELISA kit according to the manufacturer's instructions.

  • Cell viability can be assessed in parallel using assays such as MTT or CellTiter-Glo to ensure that the observed reduction in shedding is not due to cytotoxicity.

  • Analyze the data by comparing the amount of shed HER2 in the presence of this compound to the control.

GW280264X: CX3CL1 (Fractalkine) Shedding

Materials:

  • A suitable cell line endogenously expressing or transfected with CX3CL1 (e.g., human embryonic kidney (HEK) 293 cells or human dermal lymphatic endothelial cells (HDLECs))[4]

  • Cell culture medium appropriate for the chosen cell line

  • GW280264X

  • Stimulus for shedding (e.g., PMA or TNF-α)[4]

  • Human CX3CL1/Fractalkine ELISA kit

Procedure:

  • Culture the CX3CL1-expressing cells in a multi-well plate.

  • Treat the cells with different concentrations of GW280264X or vehicle control in serum-free or low-serum medium.

  • If studying induced shedding, add a stimulus like PMA or TNF-α to the medium.[4]

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of soluble CX3CL1 in the supernatant using a specific ELISA kit.

  • Normalize the amount of shed CX3CL1 to the total cellular protein content or cell number to account for any variations in cell density.

  • Compare the levels of shed CX3CL1 in inhibitor-treated cells to the control to determine the inhibitory effect of GW280264X.

In Vivo Xenograft Model (this compound)

This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • BT474 human breast cancer cells

  • This compound formulated for oral or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant BT474 cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or a vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for HER2 and p95HER2 levels).

  • Compare the tumor growth curves between the this compound-treated and control groups to assess the in vivo efficacy.

Conclusion

This compound and GW280264X are both potent, dual inhibitors of ADAM10 and ADAM17 with low nanomolar efficacy. Their ability to modulate key signaling pathways, such as the EGFR and Notch pathways, underscores their therapeutic potential in oncology and other diseases. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these and other ADAM inhibitors. The choice between this compound and GW280264X for a specific research application may depend on factors such as the desired in vivo model, the specific cellular context, and the relative importance of inhibiting either ADAM10 or ADAM17. Further research, including head-to-head comparative studies under identical experimental conditions, will be crucial for a more definitive differentiation of their biological activities and therapeutic promise.

References

Comparing INCB7839 and INCB3619 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of INCB7839 and INCB3619

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual ADAM10 and ADAM17 inhibitors, INCB7839 (Aderbasib) and INCB3619. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action

Both INCB7839 and INCB3619 are potent inhibitors of the metalloproteinases ADAM10 and ADAM17. These enzymes, often referred to as sheddases, are responsible for the ectodomain cleavage of a variety of cell surface proteins. By inhibiting ADAM10 and ADAM17, these compounds block the release of ligands for key receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2/neu, as well as other signaling molecules like neuroligin-3 (NLGN3). This inhibition disrupts critical signaling pathways that drive tumor growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data for INCB7839 and INCB3619, comparing their inhibitory potency and efficacy in both preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50Reference
INCB3619 ADAM1022 nM[1]
ADAM1714 nM[1]
INCB7839 ADAM10/17Low nanomolar[2]
Table 2: Preclinical In Vivo Efficacy
CompoundCancer ModelDosingOutcomeReference
INCB7839 Pediatric Glioblastoma Xenograft50 mg/kg, i.p., 5 days/week for 2 weeksRobust inhibition of tumor growth[2]
BT474 Breast Cancer Xenograft30 mg/kg/day + LapatinibComplete prevention of tumor volume increase[3]
INCB3619 A549 NSCLC Xenograft60 mg/kg/day, s.c., for 14 daysSignificant tumor growth inhibition[1]
Table 3: Clinical Efficacy of INCB7839 in HER2+ Metastatic Breast Cancer (in combination with Trastuzumab)
Dose of INCB7839 (BID)Overall Response Rate (ORR)ORR in Patients with Plasma Concentrations > IC50Reference
100 mg, 200 mg, 300 mg40% - 50%55% - 64%[4][5]

Signaling Pathways

The inhibition of ADAM10 and ADAM17 by INCB7839 and INCB3619 has significant downstream effects on oncogenic signaling pathways.

HER2/EGFR Signaling Pathway

ADAM10 and ADAM17 are responsible for cleaving the extracellular domain of HER2, leading to the formation of the constitutively active p95-HER2 fragment, which is associated with resistance to trastuzumab.[2][4][5] These inhibitors block this cleavage, thereby reducing p95-HER2 levels. Similarly, they prevent the shedding of EGFR ligands like TGF-α, amphiregulin, and heregulin, which in turn reduces the activation of EGFR and its downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.

HER2_EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 p95 p95-HER2 EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ADAM10_17 ADAM10/17 ADAM10_17->HER2 cleavage Ligand EGFR Ligands (e.g., TGF-α, Heregulin) ADAM10_17->Ligand shedding INCB INCB7839 / INCB3619 INCB->ADAM10_17 inhibition p95->PI3K Ligand->EGFR activation Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of ADAM10/17 by INCB compounds blocks HER2 cleavage and EGFR ligand shedding.

Neuroligin-3 Signaling in Glioma

In high-grade gliomas, neuronal activity promotes tumor growth through the release of neuroligin-3 (NLGN3). ADAM10 is the primary sheddase responsible for cleaving NLGN3 from the surface of neurons. Soluble NLGN3 then promotes glioma proliferation. INCB7839, by inhibiting ADAM10, blocks this crucial interaction in the tumor microenvironment.

NLGN3_Signaling cluster_neuron Neuron cluster_tme Tumor Microenvironment cluster_glioma Glioma Cell NLGN3_mem Membrane-bound NLGN3 NLGN3_sol Soluble NLGN3 ADAM10 ADAM10 ADAM10->NLGN3_mem cleavage INCB7839 INCB7839 INCB7839->ADAM10 inhibition Receptor NLGN3 Receptor NLGN3_sol->Receptor binding Proliferation Glioma Proliferation Receptor->Proliferation activation

Caption: INCB7839 inhibits ADAM10-mediated shedding of NLGN3, blocking glioma proliferation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of INCB7839 and INCB3619.

In Vitro ADAM10/17 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ADAM10 and ADAM17.

  • Methodology:

    • Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide substrate.

    • The test compound (INCB7839 or INCB3619) is added at various concentrations.

    • The enzymatic reaction is allowed to proceed at 37°C.

    • The fluorescence intensity, which is proportional to substrate cleavage, is measured over time using a fluorescence plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Apoptosis Assays
  • Objective: To assess the effect of the inhibitors on cancer cell proliferation and induction of apoptosis.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 72-96 hours.

    • Viability Assessment (MTT Assay): MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

    • Apoptosis Assessment (Annexin V Staining): Treated cells are stained with Annexin V and a viability dye (e.g., propidium iodide). The percentage of apoptotic cells is quantified by flow cytometry.

Xenograft Tumor Models
  • Objective: To evaluate the in vivo antitumor efficacy of the compounds.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

    • Cell Implantation: A suspension of human cancer cells (e.g., A549, BT474, or patient-derived glioblastoma cells) is injected subcutaneously or orthotopically into the mice.

    • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compound is administered via the specified route (e.g., oral gavage, intraperitoneal, or subcutaneous injection) at the indicated dose and schedule.

    • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pathway markers). Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.

Clinical Trial in HER2+ Metastatic Breast Cancer (INCB7839)
  • Objective: To assess the safety and efficacy of INCB7839 in combination with trastuzumab.

  • Methodology:

    • Study Design: A single-arm, open-label, dose-escalation Phase I/II trial.

    • Patient Population: Women with HER2+ metastatic breast cancer who were naive to chemotherapy for metastatic disease.

    • Treatment Regimen: Patients received INCB7839 orally twice daily at doses of 100 mg, 200 mg, or 300 mg, in combination with standard trastuzumab therapy.

    • Efficacy Endpoints: The primary endpoints included overall response rate (ORR). Pharmacodynamic markers such as circulating HER2 extracellular domain (ECD) levels were also assessed.

Conclusion

Both INCB7839 and INCB3619 are potent dual inhibitors of ADAM10 and ADAM17 with demonstrated preclinical antitumor activity. INCB7839 has progressed further into clinical development, showing promising efficacy in combination with trastuzumab for HER2+ breast cancer, particularly in a patient population with a known resistance mechanism. The preclinical data for INCB3619 also supports its potential as an anticancer agent, especially in combination with other targeted therapies. The choice between these compounds for further research and development would depend on a comprehensive evaluation of their full preclinical and clinical data, including detailed pharmacokinetic and safety profiles. A notable adverse event associated with INCB7839 in some studies has been deep vein thrombosis, which would be a key consideration in its continued development.

References

A Comparative Guide: Aderbasib Versus Selective ADAM10 Inhibitors in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the broad-spectrum ADAM (A Disintegrin and Metalloproteinase) inhibitor, Aderbasib, and the more recent class of selective ADAM10 inhibitors. It synthesizes preclinical and clinical data to highlight key differences in mechanism, activity, and therapeutic potential.

Introduction and Rationale

ADAM family proteases, particularly ADAM10 and ADAM17, are crucial mediators of ectodomain shedding, a process that releases the extracellular domains of transmembrane proteins.[1][2] This shedding can activate potent signaling pathways critical for cancer progression, including the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.[3][4] Overexpression of ADAM10 and ADAM17 is common in many cancers and often correlates with poor prognosis.[1][5]

  • This compound (INCB7839) is an orally active, hydroxamate-based inhibitor of both ADAM10 and ADAM17.[6][7] It was investigated in clinical trials for solid tumors, including breast cancer and glioma, but its development was halted.[8][9][10]

  • Selective ADAM10 inhibitors (e.g., GI254023X, LT4, MN8) are designed to specifically target ADAM10, aiming to reduce mechanism-based toxicities associated with inhibiting ADAM17 while retaining efficacy against ADAM10-dependent cancers.[11][12][13][14][15]

This guide compares these two approaches to inform future drug development and research strategies.

Mechanism of Action: Broad vs. Selective Inhibition

The fundamental difference lies in their selectivity for ADAM family members, which has direct consequences on downstream signaling pathways.

  • This compound acts as a dual inhibitor, repressing the sheddase activity of both ADAM10 and ADAM17.[7][16] This broad activity impacts multiple signaling cascades simultaneously.

  • Selective ADAM10 inhibitors are engineered to exhibit high potency against ADAM10 with significantly lower activity against ADAM17 and other metalloproteinases.[12] For example, GI254023X shows over 100-fold selectivity for ADAM10 over ADAM17.[12]

G cluster_0 This compound (Broad-Spectrum Inhibitor) cluster_1 Selective ADAM10 Inhibitor This compound This compound ADAM10_A ADAM10 This compound->ADAM10_A Inhibits ADAM17_A ADAM17 This compound->ADAM17_A Inhibits Selective_Inhibitor Selective ADAM10 Inhibitor ADAM10_S ADAM10 Selective_Inhibitor->ADAM10_S Selectively Inhibits ADAM17_S ADAM17 (Unaffected)

Caption: Comparison of inhibitor targets.

Impact on Key Oncogenic Signaling Pathways

The differential inhibition profiles of this compound and selective ADAM10 inhibitors lead to distinct effects on cancer-relevant signaling pathways.

  • Notch Signaling: ADAM10 is the primary sheddase responsible for the ligand-induced S2 cleavage of Notch receptors, a critical step for activating the pathway.[17][18][19][20][21] Both this compound and selective ADAM10 inhibitors can block this process, making them relevant for Notch-dependent tumors.[13][16]

  • EGFR Signaling: ADAM17 is the major sheddase for several EGFR ligands, including TGF-α, amphiregulin, and HB-EGF.[22][23][24] ADAM10, however, is the primary sheddase for EGF and betacellulin.[23][25] this compound, by inhibiting both enzymes, provides a broader blockade of EGFR ligand shedding than a selective ADAM10 inhibitor.[7][26]

G cluster_this compound This compound Action cluster_Selective Selective ADAM10 Inhibitor Action This compound This compound ADAM10_A ADAM10 This compound->ADAM10_A inhibits ADAM17_A ADAM17 This compound->ADAM17_A inhibits Notch_A Notch Pathway (Blocked) ADAM10_A->Notch_A EGFR_A EGFR Ligand Shedding (Broadly Blocked) ADAM10_A->EGFR_A ADAM17_A->EGFR_A Selective Selective ADAM10 Inhibitor ADAM10_S ADAM10 Selective->ADAM10_S inhibits Notch_S Notch Pathway (Blocked) ADAM10_S->Notch_S EGFR_S EGFR Ligand Shedding (Partially Blocked) ADAM10_S->EGFR_S (e.g., EGF) ADAM17_S ADAM17 (Active) ADAM17_S->EGFR_S (e.g., TGF-α) continues

Caption: Differential impact on signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for this compound and a representative selective ADAM10 inhibitor, GI254023X.

Table 1: In Vitro Inhibitory Potency
CompoundTargetIC50 (nM)Selectivity (ADAM17/ADAM10)Reference
This compound (INCB7839) ADAM10Low nM~1 (Broad-Spectrum)[6][7]
ADAM17Low nM[6][7]
GI254023X ADAM105.3>100-fold[11][27]
ADAM17541[11][27]
MMP92.5N/A[11][28]
Table 2: Preclinical and Clinical Observations
CompoundIndication(s)Key Preclinical FindingsKey Clinical Findings/Status
This compound (INCB7839) Breast Cancer, GliomasRobustly inhibited growth of pediatric glioblastoma xenografts.[1][6]Phase II trials completed. Development halted. Dose-limiting toxicity was deep venous thrombosis (DVT).[8][9]
Selective ADAM10 Inhibitors (e.g., GI254023X) Various Cancers (preclinical)Reduces shedding of NKG2D ligands, enhancing immune-mediated killing of lymphoma cells.[14][15] Decreases tumor growth and migration in glioblastoma models.[13]Primarily in preclinical development. Not widely tested in human clinical trials.

Experimental Protocols

The evaluation of ADAM inhibitors typically follows a standardized workflow from biochemical assays to in vivo models.

G A Step 1: Biochemical Assay (Enzyme Kinetics, IC50) B Step 2: Cell-Based Shedding Assay (Substrate Cleavage, e.g., ELISA) A->B Confirm Cellular Potency C Step 3: Functional Assays (Proliferation, Migration, Apoptosis) B->C Assess Phenotypic Effect D Step 4: In Vivo Models (Xenografts, PDX Models) C->D Evaluate In Vivo Efficacy E Step 5: Pharmacokinetics & Toxicology Assessment D->E Determine Drug Properties

Caption: Standard experimental workflow for ADAM inhibitors.

Methodology Details
  • Recombinant Enzyme Inhibition Assay:

    • Objective: To determine the IC50 of an inhibitor against purified ADAM10 and ADAM17 enzymes.

    • Protocol: Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide substrate in an appropriate assay buffer. The test compound is added at various concentrations. The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence on a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Cellular Shedding Assay:

    • Objective: To measure the inhibition of substrate shedding from the cell surface.

    • Protocol: Cancer cells overexpressing a specific ADAM substrate (e.g., Notch1 or an EGFR ligand) are cultured. Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 24 hours). The conditioned media is collected, and the concentration of the shed ectodomain is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA). The reduction in shed substrate relative to a vehicle control is used to determine cellular potency (EC50).

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):

    • Objective: To assess the inhibitor's effect on cancer cell viability and growth.

    • Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the inhibitor for 72-96 hours. At the end of the incubation, a viability reagent (e.g., MTT or a luciferin-based reagent) is added. The resulting colorimetric or luminescent signal, which is proportional to the number of viable cells, is measured.

  • In Vivo Xenograft Model:

    • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

    • Protocol: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice). Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound) is administered orally or via injection on a defined schedule (e.g., 50 mg/kg, daily).[6] Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and can be analyzed for target engagement and downstream pathway modulation via Western blot or immunohistochemistry.

Conclusion and Future Directions

The comparison between this compound and selective ADAM10 inhibitors highlights a classic drug development trade-off between broad-spectrum efficacy and target-specific safety.

  • This compound demonstrated that dual ADAM10/17 inhibition is a viable anti-cancer strategy, but its development was likely hampered by on-target toxicities (e.g., thrombosis) potentially linked to its broad mechanism.[8]

  • Selective ADAM10 inhibitors offer a more refined approach. By sparing ADAM17, they may avoid certain side effects while effectively targeting Notch-dependent malignancies and other ADAM10-driven processes.[13][29] Their efficacy will likely be concentrated in tumors where ADAM10, and not ADAM17, is the primary driver of pathology.

Future research should focus on identifying predictive biomarkers to stratify patients who would most benefit from selective ADAM10 inhibition versus a broader ADAM-targeted therapy. Furthermore, combining selective ADAM10 inhibitors with other agents, such as immunotherapy or targeted therapies that are circumvented by ADAM10 activity (e.g., anti-CD30 antibodies in lymphoma), represents a promising therapeutic avenue.[15]

References

Aderbasib vs. KP-457: A Comparative Analysis of Two ADAM Metalloprotease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Aderbasib and KP-457, two inhibitors of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. This document outlines their respective mechanisms of action, target selectivity, and available preclinical efficacy data, supported by experimental protocols and pathway visualizations.

This compound (INCB7839) is a dual inhibitor of ADAM10 and ADAM17, investigated for its potential as an anti-cancer agent.[1][2][3] In contrast, KP-457 is a highly selective inhibitor of ADAM17, with its primary research focus on applications in hematology, specifically in the generation of platelets from induced pluripotent stem cells (iPSCs).[4][5][6] The development of this compound for metastatic breast cancer was halted in 2011 due to contradictory results in later-stage trials, though it has shown preclinical efficacy in various cancer models.[7]

Mechanism of Action and Signaling Pathways

Both this compound and KP-457 exert their effects by inhibiting ADAM metalloproteases, which are key regulators of cell-surface protein shedding. This process is crucial in various signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Tumor Necrosis Factor (TNF).[2][3][8]

This compound, by inhibiting both ADAM10 and ADAM17, blocks the shedding of a wide range of substrates, including EGFR ligands and the HER2 extracellular domain.[2][3] This dual inhibition is intended to achieve a more complete blockade of oncogenic signaling pathways.

KP-457's high selectivity for ADAM17 means it primarily targets the shedding of substrates specific to this enzyme, such as TNF-α and certain glycoproteins on the surface of platelets.[4][8]

Below is a diagram illustrating the signaling pathways affected by these inhibitors.

ADAM_Inhibitor_Signaling_Pathways ADAM10 and ADAM17 Signaling Pathways cluster_membrane Cell Membrane Pro-Ligand Pro-Ligand Shed Ligand Shed Ligand Pro-Ligand->Shed Ligand Receptor Receptor Downstream Signaling Downstream Signaling Receptor->Downstream Signaling ADAM10 ADAM10 ADAM10->Shed Ligand Cleaves ADAM17 ADAM17 ADAM17->Shed Ligand Cleaves This compound This compound This compound->ADAM10 Inhibits This compound->ADAM17 Inhibits KP-457 KP-457 KP-457->ADAM17 Inhibits Shed Ligand->Receptor Activates

Caption: Signaling pathways modulated by this compound and KP-457.

Comparative Efficacy Data

Direct comparative studies between this compound and KP-457 in the same models are not available in the public domain. The following tables summarize the available quantitative data for each compound in its respective area of research.

Table 1: Biochemical Potency
CompoundTarget(s)Assay TypeIC50 (nM)Reference(s)
This compoundADAM10, ADAM17Not SpecifiedPotent low nanomolar[1]
KP-457ADAM17Cell-free10.6 - 11.1[3][8]
Table 2: In Vitro Efficacy
CompoundCell Line / ModelAssay TypeEndpointResultReference(s)
This compoundPK15sE2-Fc Interaction AssayInhibition of bindingInhibition observed at 10-100 µM[1]
KP-457iPSC-derived plateletsGPIbα shedding assayGPIbα retentionSignificantly more potent than GM-6001[3][8]
KP-457 Cancer Cell Lines Not Available Not Available No publicly available data
Table 3: In Vivo Efficacy
CompoundModelDosingEndpointResultReference(s)
This compoundSU-pcGBM2 glioma xenograft in NSG mice50 mg/kg, i.p., 5 days/week for 2 weeksTumor growth inhibitionRobustly inhibited tumor growth[1]
KP-457Thrombus formation in immunodeficient miceNot specifiedHemostatic function of iPSC-derived plateletsiPSC platelets generated with KP-457 showed better hemostatic function[5][6]
KP-457 Cancer Models Not Available Not Available No publicly available data

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

This compound: In Vivo Glioma Xenograft Study
  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice.

  • Cell Line: SU-pcGBM2 pediatric glioblastoma cells.

  • Procedure:

    • Orthotopic xenografts are established by intracranial injection of SU-pcGBM2 cells.

    • Four weeks post-implantation, treatment is initiated.

    • This compound is administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.

    • Dosing is performed 5 days a week for 2 consecutive weeks.

    • Tumor growth is monitored, and at the end of the study, tumors are excised for further analysis.

  • Formulation: this compound is formulated in a vehicle of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water.[1]

KP-457: Cell-Free ADAM17 Inhibition Assay
  • Enzyme and Substrate: Recombinant human ADAM17 and a fluorescent peptide substrate.

  • Procedure:

    • Varying concentrations of KP-457 are pre-incubated with recombinant human ADAM17.

    • The enzymatic reaction is initiated by the addition of the fluorescent peptide substrate.

    • The reaction is allowed to proceed at 37°C.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Below is a generalized workflow for an in vitro cell proliferation assay, a common method for evaluating the anti-cancer effects of compounds like this compound.

Cell_Proliferation_Assay_Workflow In Vitro Cell Proliferation Assay Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Treatment Treat cells with varying concentrations of this compound Incubation_24h->Drug_Treatment Incubation_72h Incubate for 72 hours Drug_Treatment->Incubation_72h Viability_Assay Perform MTT or similar cell viability assay Incubation_72h->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro cell proliferation assay.

Summary and Conclusion

This compound and KP-457 are both inhibitors of ADAM metalloproteases but have distinct selectivity profiles and have been investigated in different therapeutic contexts. This compound is a dual inhibitor of ADAM10 and ADAM17 with demonstrated preclinical anti-cancer activity, although its clinical development was halted. KP-457 is a highly selective ADAM17 inhibitor that has shown significant efficacy in the context of ex vivo platelet generation.

A direct comparison of the efficacy of this compound and KP-457 in an oncology setting is not possible due to the lack of publicly available data for KP-457 in cancer models. Future research on KP-457 in cancer models would be necessary to enable a direct comparative assessment. For researchers in oncology, the preclinical data for this compound may still hold value for understanding the therapeutic potential of dual ADAM10/17 inhibition. For those in the field of regenerative medicine and hematology, KP-457 presents a promising tool for improving the manufacturing of iPSC-derived platelets.

References

Aderbasib vs. GI254023X: A Comparative Guide to ADAM Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, inflammation, and neuroscience, the targeted inhibition of A Disintegrin and Metalloproteinases (ADAMs) represents a promising therapeutic strategy. Among the most studied are ADAM10 and ADAM17, sheddases that play critical roles in cell signaling by cleaving and releasing the extracellular domains of various transmembrane proteins. This guide provides a detailed comparison of two key inhibitors: Aderbasib (INCB7839) and GI254023X, offering insights into their inhibitory profiles, the signaling pathways they modulate, and the experimental methods used to characterize them.

At a Glance: this compound vs. GI254023X

FeatureThis compound (INCB7839)GI254023X
Primary Targets ADAM10 and ADAM17[1][2][3]ADAM10[4]
Selectivity Dual inhibitor[1][2]Highly selective for ADAM10 over ADAM17 (>100-fold)[4]
Potency (Enzymatic IC50) Described as a potent, low nanomolar inhibitor[5][6][7]ADAM10: 5.3 nM, ADAM17: 541 nM[4]
Potency (Cellular IC50) IC50 of 320 nM for reduction of HER2 ECD levels[8]-

In-Depth Inhibitor Analysis

This compound (INCB7839): The Dual Inhibitor

GI254023X: The Selective ADAM10 Blocker

In contrast to this compound, GI254023X is a highly selective inhibitor of ADAM10.[4] This selectivity is evident from its enzymatic IC50 values, which are 5.3 nM for ADAM10 and 541 nM for ADAM17, indicating over 100-fold greater potency for ADAM10.[4] This specificity makes GI254023X a valuable research tool for dissecting the specific roles of ADAM10 in various physiological and pathological processes. Preclinical studies have explored its potential in models of glioblastoma and other cancers where ADAM10 activity is implicated.[4]

Signaling Pathways and Mechanisms of Action

The differential inhibitory profiles of this compound and GI254023X translate to distinct effects on downstream signaling pathways. This compound, by inhibiting both ADAM10 and ADAM17, can simultaneously modulate pathways such as Notch signaling (primarily ADAM10-dependent) and Epidermal Growth Factor Receptor (EGFR) ligand shedding (largely ADAM17-dependent).[1] GI254023X, with its high selectivity, primarily impacts ADAM10-mediated processes.

ADAM10 and the Notch Signaling Pathway

ADAM10 is the key sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[1] This pathway is fundamental in regulating cell fate decisions, proliferation, and differentiation. Dysregulation of Notch signaling is implicated in various cancers.

ADAM10_Notch_Signaling cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM10 ADAM10 Notch_Receptor->ADAM10 S2 Cleavage Gamma_Secretase γ-Secretase ADAM10->Gamma_Secretase NEXT Substrate NICD NICD Gamma_Secretase->NICD S3 Cleavage & Release Nucleus Nucleus NICD->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Activation

ADAM10-mediated Notch signaling pathway.
ADAM17 and EGFR Ligand Shedding

ADAM17, also known as TACE (TNF-α Converting Enzyme), is the primary sheddase for a wide array of EGFR ligands, including TGF-α and amphiregulin.[1] The release of these ligands leads to the activation of the EGFR signaling cascade, which promotes cell proliferation, survival, and migration. This pathway is frequently hyperactivated in cancer.

ADAM17_EGFR_Signaling cluster_cell Cell Membrane Pro_Ligand Pro-EGFR Ligand (e.g., pro-TGF-α) ADAM17 ADAM17 Pro_Ligand->ADAM17 Shedding Soluble_Ligand Soluble EGFR Ligand ADAM17->Soluble_Ligand Release EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Soluble_Ligand->EGFR Binding & Activation Cellular_Response Proliferation, Survival, Migration Downstream_Signaling->Cellular_Response

ADAM17-mediated EGFR ligand shedding and signaling.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of enzyme inhibitors like this compound and GI254023X. A common method employed for ADAM proteases is the fluorogenic substrate assay.

General Protocol for IC50 Determination of ADAM Inhibitors

This protocol outlines the general steps for determining the IC50 value of a test compound against ADAM10 or ADAM17 using a fluorogenic substrate.

Materials:

  • Recombinant human ADAM10 or ADAM17 enzyme

  • Fluorogenic ADAM substrate (e.g., based on FRET)

  • Assay buffer (e.g., 25 mM Tris, pH 8.0, containing CaCl2 and a detergent like Brij-35)

  • Test inhibitor (this compound or GI254023X) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant ADAM enzyme to the desired working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted test inhibitor at various concentrations

    • A control with DMSO vehicle only (no inhibitor)

    • A blank with assay buffer only (no enzyme)

  • Enzyme Addition: Add the diluted ADAM enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer and add it to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Continue to monitor the fluorescence kinetically over a set period (e.g., 60 minutes) or take an endpoint reading after a specific incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Assay_Plate_Setup Assay Plate Setup (Buffer, Inhibitor/Vehicle) Prepare_Reagents->Assay_Plate_Setup Add_Enzyme Add Enzyme Assay_Plate_Setup->Add_Enzyme Pre_incubation Pre-incubation Add_Enzyme->Pre_incubation Add_Substrate Add Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition vs. [Inhibitor]) Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50

Workflow for IC50 determination.

Conclusion

This compound and GI254023X represent two distinct strategies for targeting ADAM-mediated signaling. This compound, as a dual inhibitor of ADAM10 and ADAM17, offers a broad-spectrum approach to block pathways dependent on both sheddases. This may be advantageous in complex diseases where both enzymes contribute to pathology. However, this broader activity could also lead to more off-target effects.

Conversely, GI254023X provides a highly selective tool for inhibiting ADAM10. This specificity is invaluable for research aimed at elucidating the precise functions of ADAM10 and for therapeutic applications where selective targeting is desired to minimize side effects associated with ADAM17 inhibition. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal, with this compound offering broad inhibition and GI254023X providing targeted precision.

References

Aderbasib's Efficacy in Halting Protein Shedding: A Comparative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aderbasib's performance in inhibiting protein shedding, supported by detailed experimental protocols and data. This compound (also known as INCB7839) is a potent, orally bioavailable inhibitor of ADAM10 and ADAM17, two key metalloproteinases responsible for the ectodomain shedding of a wide array of cell surface proteins.[1][2][3] The dysregulation of this shedding process is implicated in numerous pathologies, including cancer, inflammation, and neurodegenerative diseases.

This guide will delve into the Western blot methodology used to confirm this compound's effect on protein shedding and compare its efficacy with other known ADAM inhibitors.

Comparative Efficacy of ADAM Inhibitors on Protein Shedding

The following table summarizes the experimental data on the inhibitory effects of this compound and other commonly used ADAM inhibitors on the shedding of various protein substrates. The data is compiled from multiple studies to provide a comparative overview.

InhibitorTarget(s)Substrate(s)Cell Line(s)Observed Effect on Shedding (Western Blot & other assays)Reference(s)
This compound (INCB7839) ADAM10, ADAM17HER2, PD-L1, CD16HER2+ Breast Cancer Cells, various malignant cell linesPotent, low nanomolar inhibition of HER2 and PD-L1 shedding.[4] Also shown to inhibit CD16 shedding.[4][4][5]
GI254023X ADAM10 >> ADAM17N-cadherin, JAM-A, Tim-3U251, BT-474-Tr, SK-BR-3-L, HEK293Preferentially inhibits ADAM10-mediated shedding.[6][7] Used to demonstrate ADAM10's role in N-cadherin and JAM-A cleavage.[7][8] Effective in inhibiting ionomycin-induced Tim-3 shedding.[9][6][7][8][9]
TAPI-1 Broad-spectrum metalloproteinase inhibitor (including ADAM10, ADAM17)General ADAM substratesTHP-1, HEK cellsNon-specific inhibitor, shows reduction in ADAM10 and ADAM17 mediated shedding. Less potent for ADAM10 downregulation compared to GI254023X.[6][6][10]
TAPI-2 ADAM10, ADAM17PD-L1Malignant cell linesShown to increase surface PD-L1 staining by inhibiting its shedding.[5][5]
BMS-566394 ADAM17EGFR ligandsHT29 colon cancer cellsSpecific inhibitor of ADAM17, used to demonstrate its role in CXCL12-induced EGFR activation.[11][11]

Signaling Pathway of ADAM10/17-Mediated Protein Shedding and its Inhibition by this compound

The following diagram illustrates the mechanism of protein shedding by ADAM10 and ADAM17 and how this compound intervenes in this process.

ADAM10/17 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular TM_Protein Transmembrane Protein (e.g., HER2, PD-L1) ADAM10_17 ADAM10/ADAM17 (Sheddase) TM_Protein->ADAM10_17 Substrate Binding Shed_Ectodomain Shed Ectodomain ADAM10_17->Shed_Ectodomain Cleavage CTF C-terminal Fragment (CTF) ADAM10_17->CTF Signaling Downstream Signaling CTF->Signaling This compound This compound This compound->ADAM10_17 Inhibition

ADAM10/17-mediated protein shedding and its inhibition by this compound.

Experimental Workflow: Western Blot for Protein Shedding

The diagram below outlines the key steps in a Western blot protocol to assess the effect of this compound on protein shedding.

Western Blot Workflow for Protein Shedding Analysis cluster_setup Experiment Setup cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound (or other inhibitors) Cell_Culture->Treatment Collection 3. Collect Conditioned Media (contains shed ectodomains) and Cell Lysates Treatment->Collection SDS_PAGE 4. SDS-PAGE Collection->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (against shed ectodomain or full-length protein) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence or Fluorescence) Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry Analysis Imaging->Quantification

A step-by-step workflow for Western blot analysis of protein shedding.

Detailed Western Blot Protocol to Confirm this compound's Effect on Protein Shedding

This protocol provides a detailed methodology for conducting a Western blot to analyze the inhibition of protein shedding by this compound.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Wash the cells with serum-free media.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or other ADAM inhibitors in serum-free media for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

2. Sample Collection:

  • Conditioned Media: Carefully collect the conditioned media from each well. Centrifuge at a low speed to pellet any detached cells and collect the supernatant. The shed ectodomains will be present in this supernatant.

  • Cell Lysates: Wash the remaining cells with ice-cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay. This is crucial for equal loading in the subsequent steps.

4. SDS-PAGE:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes (with the exception of some multi-transmembrane proteins).

  • Load equal amounts of protein from the cell lysates (e.g., 20-30 µg) and equal volumes of the conditioned media into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

7. Antibody Incubation:

  • Primary Antibody: Incubate the membrane with a primary antibody specific to the ectodomain of the protein of interest (for detecting the shed fragment in the conditioned media) or an antibody that recognizes an intracellular domain (for detecting the full-length protein and the C-terminal fragment in the cell lysates). Dilute the antibody in the blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that is specific to the primary antibody's host species. Dilute the secondary antibody in the blocking buffer and incubate for 1 hour at room temperature.

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.

8. Detection and Analysis:

  • For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.

  • For fluorescently-labeled antibodies, use an appropriate fluorescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the shed ectodomain bands in the conditioned media to a loading control in the corresponding cell lysates (e.g., β-actin or GAPDH) to compare the effect of this compound across different concentrations and with other inhibitors.

By following this detailed protocol, researchers can effectively utilize Western blotting to confirm and quantify the inhibitory effect of this compound on ADAM10 and ADAM17-mediated protein shedding, providing valuable data for drug development and mechanistic studies.

References

Aderbasib and Rituximab Combination Therapy: A Comparative Analysis for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed combination therapy of Aderbasib (INCB7839) and Rituximab for the treatment of B-cell malignancies. Due to a lack of published preclinical and clinical data for this specific combination, this analysis is based on the individual mechanisms of action of each agent and the theoretical rationale for their synergistic activity. We will compare this hypothetical combination with established Rituximab-based therapies, providing a framework for future research and development.

Introduction to this compound and Rituximab

This compound (INCB7839) is an orally bioavailable, potent inhibitor of ADAM10 and ADAM17, which are members of the "a disintegrin and metalloproteinase" family of enzymes.[1][2][3] These enzymes, often referred to as sheddases, are responsible for the cleavage and release of the extracellular domains of various cell surface proteins, including growth factor receptors and their ligands.[2][4] By inhibiting ADAM10 and ADAM17, this compound can suppress tumor cell proliferation and is being investigated in various cancers.[1][3]

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein expressed on the surface of normal and malignant B-lymphocytes.[5][6] It is a cornerstone in the treatment of various B-cell non-Hodgkin's lymphomas and other B-cell-mediated disorders.[7][8] The mechanisms of action of Rituximab are multifaceted and include complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and the induction of apoptosis.[6][9][10]

Quantitative Data Summary

As there is no publicly available quantitative data from studies on the combination of this compound and Rituximab, the following tables summarize the key characteristics of each drug individually.

Table 1: this compound (INCB7839) Profile

FeatureDescription
Drug Target ADAM10 and ADAM17[1][3]
Mechanism of Action Inhibition of ectodomain shedding of cell surface proteins.[2][4]
Administration Oral[2]
Reported Malignancies Diffuse large B-cell non-Hodgkin lymphoma, HER2+ breast cancer, gliomas.[3]
Development Status Investigational; development was halted for metastatic breast cancer in 2011.[1]

Table 2: Rituximab Profile

FeatureDescription
Drug Target CD20 antigen on B-lymphocytes[5][6]
Mechanism of Action Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Apoptosis Induction.[6][9][10]
Administration Intravenous[6]
Approved Indications B-cell Non-Hodgkin's Lymphoma, Chronic Lymphocytic Leukemia, etc.[9]
Common Combinations CHOP chemotherapy, Lenalidomide[11][12]

Experimental Protocols

While no specific experimental protocols for the this compound and Rituximab combination have been published, a Phase I/II clinical trial (NCT02141451) was initiated to evaluate this combination in patients with diffuse large B-cell lymphoma (DLBCL) post-autologous hematopoietic cell transplant.[5] The following is a summary of the intended methodology based on the clinical trial information.

Hypothetical Phase I/II Clinical Trial Protocol (Based on NCT02141451)

  • Objective: To determine the maximum tolerated dose (MTD) of this compound in combination with Rituximab and to assess the preliminary efficacy of the combination.

  • Patient Population: Patients with diffuse large B-cell lymphoma (DLBCL) who have undergone autologous hematopoietic cell transplantation.[5]

  • Treatment Plan:

    • Rituximab administered at a standard dose.[5]

    • This compound (INCB7839) administered orally twice daily at escalating dose levels (e.g., 100 mg, 200 mg, 300 mg) to determine the MTD.[5]

  • Primary Outcome Measures:

    • Phase I: Incidence of dose-limiting toxicities (DLTs).

    • Phase II: Progression-free survival.

  • Secondary Outcome Measures:

    • Overall survival.

    • Response rate.

  • Correlative Studies (Hypothesized):

    • Immunohistochemistry of tumor biopsies to assess CD20 expression levels pre- and post-Aderbasib treatment.

    • Flow cytometry analysis of peripheral blood to monitor B-cell depletion.

    • Measurement of soluble CD20 levels in patient serum as a marker of ADAM-mediated shedding.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound inhibits ADAM10 and ADAM17, preventing the cleavage of various transmembrane proteins. In the context of cancer, this can inhibit the release of growth factor ligands and the shedding of receptors, thereby downregulating pro-survival signaling pathways.

Aderbasib_Mechanism cluster_membrane Cell Membrane cluster_receptors ADAM10 ADAM10 Shedding Ectodomain Shedding ADAM10->Shedding mediates ADAM17 ADAM17 ADAM17->Shedding mediates GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->Shedding TNFa_precursor pro-TNF-α TNFa_precursor->Shedding This compound This compound This compound->ADAM10 inhibits This compound->ADAM17 inhibits SolubleFactors Soluble Growth Factors & Cytokines (e.g., TNF-α) Shedding->SolubleFactors releases TumorGrowth Tumor Cell Proliferation & Survival SolubleFactors->TumorGrowth promotes Rituximab_Mechanism cluster_mechanisms Effector Mechanisms Rituximab Rituximab CD20 CD20 Rituximab->CD20 binds to CDC Complement-Dependent Cytotoxicity (CDC) Rituximab->CDC activates ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Rituximab->ADCC mediates via Fc receptors Apoptosis Direct Apoptosis Rituximab->Apoptosis induces BCell Malignant B-Cell CellLysis B-Cell Lysis CDC->CellLysis ADCC->CellLysis Apoptosis->CellLysis Combined_Workflow cluster_treatment Combination Therapy cluster_mechanism Synergistic Mechanism start Patient with B-Cell Malignancy This compound This compound Administration start->this compound InhibitShedding Inhibition of CD20 Shedding This compound->InhibitShedding Rituximab Rituximab Administration EnhanceRituximab Enhanced Rituximab Binding & Efficacy Rituximab->EnhanceRituximab IncreaseCD20 Increased CD20 Surface Density InhibitShedding->IncreaseCD20 IncreaseCD20->EnhanceRituximab Outcome Improved Tumor Cell Elimination EnhanceRituximab->Outcome

References

Aderbasib in Focus: A Comparative Guide to Sheddase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aderbasib (INCB7839) with other sheddase inhibitors, focusing on their preclinical and clinical performance. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of the current landscape of ADAM10 and ADAM17 inhibition.

This compound is a potent, orally active, low-nanomolar inhibitor of the sheddases ADAM10 and ADAM17.[1][2] These enzymes play a crucial role in the release of extracellular domains of transmembrane proteins, a process implicated in tumor cell proliferation and survival.[3][4] this compound has been investigated in various preclinical cancer models and has entered clinical trials for solid tumors, including breast cancer and glioma.[5][6] However, the development of this compound for metastatic breast cancer was halted in 2011 due to contradictory research findings following positive Phase II trial results.[3]

Quantitative Performance Comparison

Direct head-to-head comparative studies of this compound against other sheddase inhibitors under identical experimental conditions are limited in the public domain. However, by compiling data from various sources, we can construct a comparative overview of their in vitro potency.

InhibitorTarget(s)IC50 (ADAM10)IC50 (ADAM17)Other Notable TargetsSource(s)
This compound (INCB7839) ADAM10, ADAM17Low nMLow nM-[2]
INCB3619 ADAM10, ADAM1722 nM14 nMMMP12, MMP15[5]
GW280264X ADAM10, ADAM1711.5 nM8.0 nM-[7]
GI254023X ADAM105.3 µM541 µMHighly selective for ADAM10[7][8]

Note: IC50 values are highly dependent on assay conditions and should be interpreted with caution when comparing data from different sources.

In Vivo Preclinical Efficacy

Evaluating the in vivo performance of these inhibitors is crucial for understanding their therapeutic potential. The following table summarizes available data from xenograft models.

InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)Source(s)
This compound (INCB7839) Pediatric Glioblastoma (SU-pcGBM2)50 mg/kg, i.p., 5 days/weekRobustly inhibited growth[2]
INCB3619 Non-Small Cell Lung Cancer (A549)60 mg/kg/day, s.c. for 14 daysSignificant tumor growth inhibition[5]

Direct comparison of TGI is challenging due to the use of different cancer models, dosing regimens, and routes of administration.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Sheddase_Inhibition_Pathway cluster_membrane Cell Membrane Transmembrane_Protein Transmembrane Protein (e.g., HER2, EGFR ligands, Notch) ADAM10_17 ADAM10/17 (Sheddase) Transmembrane_Protein->ADAM10_17 Cleavage Shed_Ectodomain Shed Ectodomain ADAM10_17->Shed_Ectodomain Release This compound This compound & Other Inhibitors This compound->ADAM10_17 Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Survival) Shed_Ectodomain->Downstream_Signaling Activation

Mechanism of this compound and other sheddase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (ADAM10/17) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Assay Cell-Based Shedding Assay (e.g., HER2 shedding) Cell_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model (e.g., Glioma, NSCLC) IC50_Determination->Xenograft_Model Candidate Selection TGI_Assessment Tumor Growth Inhibition (TGI) Assessment Xenograft_Model->TGI_Assessment

General experimental workflow for sheddase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

In Vitro ADAM10/17 Enzymatic Assay (Fluorogenic)

This protocol outlines a general procedure for determining the in vitro potency of sheddase inhibitors.

Materials:

  • Recombinant human ADAM10 or ADAM17 enzyme.

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

  • Assay buffer (e.g., 25 mM Tris, pH 8.0).

  • Test inhibitors (e.g., this compound) dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

  • Add the recombinant ADAM10 or ADAM17 enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) over time.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based HER2 Shedding Assay

This assay measures the ability of an inhibitor to block the shedding of the HER2 extracellular domain from cancer cells.

Materials:

  • HER2-overexpressing breast cancer cell line (e.g., SK-BR-3 or BT-474).

  • Cell culture medium and supplements.

  • Test inhibitors (e.g., this compound).

  • PMA (phorbol 12-myristate 13-acetate) to stimulate shedding (optional).

  • Lysis buffer.

  • ELISA kit for human HER2/ErbB2.

Procedure:

  • Seed the HER2-overexpressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or vehicle for a specified period (e.g., 24-48 hours).

  • (Optional) Stimulate shedding by adding PMA for a short period before collecting the supernatant.

  • Collect the conditioned cell culture supernatant.

  • Lyse the cells to determine the total cellular HER2 levels.

  • Quantify the amount of soluble HER2 in the supernatant and the total cellular HER2 using an ELISA kit.

  • Calculate the percentage of HER2 shedding inhibition by normalizing the amount of soluble HER2 to the total cellular HER2 and comparing the treated samples to the vehicle control.

Clinical Development and Future Perspectives

This compound has been evaluated in Phase I and II clinical trials for various solid tumors.[5] While its development for metastatic breast cancer was halted, a Phase I trial is ongoing to evaluate its safety and efficacy in children with recurrent or progressive high-grade gliomas.[6] The primary objectives of this trial are to determine the maximum tolerated dose and to characterize the pharmacokinetics of this compound in this patient population.[6]

The clinical development of sheddase inhibitors has been challenging, often due to off-target effects and dose-limiting toxicities.[5] The future of this class of drugs will likely depend on the development of more selective inhibitors or the identification of specific patient populations that are most likely to benefit from this therapeutic approach. The ongoing clinical investigation of this compound in glioma will provide valuable insights into its potential as a targeted cancer therapy.

References

Cross-validation of Aderbasib's anti-tumor activity in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

Aderbasib (INCB7839), an orally bioavailable dual inhibitor of ADAM10 and ADAM17, has demonstrated varied anti-tumor activity across several cancer types in both preclinical and clinical studies. This guide provides a comparative overview of its efficacy in HER2-positive breast cancer, glioma, non-small cell lung cancer (NSCLC), and diffuse large B-cell lymphoma, supported by available experimental data and detailed methodologies.

This compound functions by inhibiting the "sheddase" activity of A Disintegrin and Metalloproteinase (ADAM) 10 and 17. These enzymes are responsible for the cleavage and release of the extracellular domains of various cell surface proteins, including growth factor receptors like HER2 and EGFR ligands.[1][2][3] By blocking this process, this compound can suppress tumor cell proliferation and overcome resistance to targeted therapies.[3][4] However, its clinical development has faced challenges, with development for metastatic breast cancer being halted in 2011 after Phase II trials showed mixed results.[5]

Comparative Anti-Tumor Efficacy of this compound

The following tables summarize the available quantitative data on the anti-tumor activity of this compound in different cancer models.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

Cancer TypeCell LineIC50 (nM)Reference
Breast CancerBT474-SC1Data not available in searched results
GliomaSU-pcGBM2Data not available in searched results
NSCLCVariousData not available in searched results
Diffuse Large B-Cell LymphomaVariousData not available in searched results

IC50 values for this compound in specific cancer cell lines were not explicitly found in the searched results. The provided information focuses more on in vivo and clinical outcomes.

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
HER2+ Breast CancerBT474-SC1This compound + Lapatinib30 mg/kg/day (this compound) + 75 mg/kg (Lapatinib)Complete prevention of mean tumor volume increase[6]
Pediatric GlioblastomaSU-pcGBM2This compound50 mg/kg (intraperitoneal, 5 days/week for 2 weeks)Robustly inhibited growth[1]

Table 3: Clinical Trial Efficacy of this compound

Cancer TypeTrial PhaseTreatment CombinationPatient PopulationOverall Response Rate (ORR)Reference
Metastatic HER2+ Breast CancerPhase I/IIThis compound + TrastuzumabChemotherapy-naïve40% (6/15 evaluable patients at 300 mg BID dose)[7][8]
Metastatic HER2+ Breast CancerPhase I/IIThis compound + TrastuzumabPatients with plasma concentrations >IC50 for HER2 ECD reduction55% (6/11 patients)[7][8]
Metastatic HER2+ Breast CancerPhase I/IIThis compound + Trastuzumab + DocetaxelHER2+ patientsGenerally safe and well-tolerated[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its anti-tumor activity.

aderbasib_mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM10 ADAM10 HER2 HER2 Receptor ADAM10->HER2 Cleaves ADAM17 ADAM17 EGFR_ligand EGFR Ligand (e.g., TGF-α) ADAM17->EGFR_ligand Cleaves sHER2 Soluble HER2 (ECD) p95HER2 p95HER2 (Constitutively active) sEGFR_ligand Soluble EGFR Ligand PI3K_Akt PI3K/Akt Pathway sEGFR_ligand->PI3K_Akt Activates p95HER2->PI3K_Akt Proliferation Tumor Cell Proliferation PI3K_Akt->Proliferation This compound This compound This compound->ADAM10 Inhibits This compound->ADAM17

Mechanism of this compound Action.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_lines Cancer Cell Lines (Breast, Glioma, etc.) viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lines->viability_assay Treat with this compound ic50 Determine IC50 Values viability_assay->ic50 xenograft Establish Xenograft Model (e.g., SU-pcGBM2 in mice) ic50->xenograft Inform In Vivo Dosing treatment Administer this compound (e.g., 50 mg/kg IP) xenograft->treatment monitoring Monitor Tumor Growth & Animal Survival treatment->monitoring analysis Analyze Tumor Growth Inhibition (TGI) monitoring->analysis patient_enrollment Patient Enrollment (e.g., HER2+ Breast Cancer) analysis->patient_enrollment Guide Clinical Development dosing Dose Escalation & Combination (e.g., this compound + Trastuzumab) patient_enrollment->dosing evaluation Evaluate Safety & Efficacy (ORR, Biomarkers) dosing->evaluation

General Experimental Workflow.

Detailed Experimental Protocols

HER2+ Breast Cancer Xenograft Model (BT474-SC1) [6]

  • Cell Line: BT474-SC1 human breast cancer cells.

  • Animal Model: Immunocompromised mice (specific strain not detailed in the abstract).

  • Tumor Implantation: Subcutaneous injection of BT474-SC1 cells.

  • Treatment Groups:

    • Vehicle control

    • This compound (30 mg/kg/day)

    • Lapatinib (75 mg/kg)

    • This compound (30 mg/kg/day) + Lapatinib (75 mg/kg)

  • Drug Administration: Oral gavage.

  • Endpoint: Tumor volume was measured over time to assess tumor growth inhibition. The combination of this compound and lapatinib resulted in the complete prevention of the increase in mean tumor volume.

Pediatric Glioblastoma Xenograft Model (SU-pcGBM2) [1][9]

  • Cell Line: SU-pcGBM2 patient-derived pediatric glioblastoma cells.

  • Animal Model: NSG (NOD scid gamma) mice.

  • Tumor Implantation: Orthotopic injection of SU-pcGBM2 cells into the right hemisphere of the brain.

  • Treatment Groups:

    • Vehicle control

    • This compound (50 mg/kg)

  • Drug Administration: Intraperitoneal injection, administered 5 days per week for 2 weeks.

  • Endpoint: Tumor growth was monitored, likely through bioluminescence imaging or histological analysis at the study endpoint. This compound monotherapy was found to robustly inhibit tumor growth.

Phase I/II Clinical Trial in Metastatic HER2+ Breast Cancer [7][8]

  • Study Design: Single-arm, open-label, modified dose-escalation trial.

  • Patient Population: Women with HER2+ metastatic breast cancer who were naïve to chemotherapy.

  • Treatment Regimen:

    • This compound was administered orally twice daily (BID) at three dose levels: 100 mg, 200 mg, and 300 mg.

    • Trastuzumab was administered on a 3-week schedule.

    • An expansion cohort was enrolled at the 300 mg BID dose.

    • A subsequent arm of the study evaluated the addition of docetaxel to the this compound and trastuzumab combination.

  • Assessments:

    • Safety and tolerability.

    • Clinical response (Overall Response Rate).

    • Pharmacokinetics.

    • Biomarker analysis: Plasma levels of HER2 extracellular domain (ECD) and p95 expression in tumor tissue.

  • Key Findings: this compound administration led to a dose-dependent reduction in circulating HER2 ECD. The combination with trastuzumab was associated with an overall response rate of 40-55%, with higher rates in patients achieving plasma concentrations of this compound above the IC50 for HER2 ECD reduction.

Comparison with Alternatives

Direct comparative studies of this compound against other ADAM inhibitors or standard-of-care treatments within the same preclinical or clinical trial are not extensively detailed in the provided search results.

  • HER2+ Breast Cancer: The clinical trial of this compound was in combination with the standard-of-care anti-HER2 antibody, trastuzumab.[7][8] The rationale was that by preventing HER2 shedding, this compound could enhance the efficacy of trastuzumab, particularly in tumors expressing the truncated and constitutively active p95HER2 fragment, which is associated with trastuzumab resistance.[7][8] The observed response rates of 40-55% are promising when compared to historical data for trastuzumab monotherapy in previously treated patients, though this was a chemotherapy-naïve population.

  • Glioma: The preclinical study in a pediatric glioblastoma model showed robust single-agent activity.[1] A Phase I clinical trial is currently evaluating this compound in children with recurrent/progressive high-grade gliomas.[10][11] The standard of care for these patients is limited, and the trial aims to establish a safe and effective dose for this population.

  • NSCLC: this compound has shown promise in preclinical models of NSCLC.[2][12][13] The therapeutic landscape for NSCLC is diverse and depends on specific molecular alterations. This compound's mechanism of inhibiting EGFR ligand shedding could be particularly relevant in EGFR-driven NSCLC, potentially in combination with EGFR tyrosine kinase inhibitors (TKIs). However, no direct comparative data was found.

Conclusion

This compound has demonstrated anti-tumor activity in several cancer types, primarily by inhibiting ADAM10 and ADAM17 and thereby modulating key signaling pathways involved in tumor growth and resistance. In HER2+ breast cancer, it showed promising clinical activity in combination with trastuzumab, particularly in a biomarker-defined patient subpopulation. Preclinical data in pediatric glioma also supports its potential as a therapeutic agent. However, a lack of robust, publicly available data, especially direct comparative studies and in vitro IC50 values, makes a comprehensive cross-cancer comparison challenging. The discontinuation of its development for breast cancer suggests that while the mechanism is sound, achieving a significant and consistent clinical benefit has been difficult. Further research, particularly the results of the ongoing glioma clinical trial, will be crucial in defining the future role of this compound in oncology.

References

Safety Operating Guide

Navigating the Safe Disposal of Aderbasib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Aderbasib, a potent inhibitor of ADAM10 and ADAM17 used in cancer research, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive approach based on its chemical properties and general best practices for hazardous laboratory waste is essential. This guide provides a framework for the safe handling and disposal of this compound, emphasizing the importance of consulting with institutional and local environmental health and safety (EHS) authorities.

Understanding this compound: Chemical and Physical Properties

This compound, also known as INCB7839, is an orally active, hydroxamate-based inhibitor with antineoplastic properties.[1][3] Its characteristics are summarized in the table below.

PropertyValue
Chemical Formula C21H28N4O5
Molecular Weight 416.47 g/mol [4]
CAS Number 791828-58-5[2]
Appearance Solid powder[4]
Solubility DMSO: 100 mg/mL (240.11 mM; requires ultrasound)[3]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[5]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1][5]

Experimental Protocols: Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[6]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[6]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6]

Storage:

  • Short-term (days to weeks): Store the solid powder at 0-4°C in a dry, dark location.[4]

  • Long-term (months to years): For extended storage, maintain the solid powder at -20°C.[4]

  • Stock Solutions: Store stock solutions at -80°C for up to six months or at -20°C for up to one month to prevent degradation.[1][5]

This compound Disposal: A Step-by-Step Procedural Workflow

Given that this compound is an investigational antineoplastic agent, it should be treated as hazardous chemical waste. The following procedure is a general guideline and must be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation:

  • Characterize all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

  • Segregate this compound waste from other waste streams such as regular trash, biological waste, or radioactive waste.[7]

2. Containerization and Labeling:

  • Collect this compound waste in a designated, leak-proof, and sturdy container that is compatible with the chemical.

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

3. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be placed in the designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled container. Do not dispose of this compound solutions down the drain.[7][8]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

4. Requesting Waste Pickup:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or a licensed waste disposal contractor.[7]

G start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_liquid Liquid Waste? assess_contamination->is_liquid is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in Sealed, Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_sharp Sharp Waste? is_solid->is_sharp No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_sharp Collect in Labeled Sharps Container is_sharp->collect_sharp Yes store_waste Store in Designated Hazardous Waste Area is_sharp->store_waste No collect_liquid->store_waste collect_solid->store_waste collect_sharp->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

It is imperative to note that the dilution of hazardous waste to render it non-hazardous is prohibited.[8] Furthermore, evaporation is not an acceptable method of disposal for chemical waste.[7] For any uncertainty regarding the disposal of this compound or any other laboratory chemical, always consult your institution's EHS department for guidance.

References

Personal protective equipment for handling Aderbasib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Aderbasib (INCB007839), a potent, orally active inhibitor of ADAM10 and ADAM17 with potential antineoplastic properties.[1][2][3][4] Given that this compound is an investigational compound, it should be handled with the utmost care in a controlled laboratory setting. The following procedures are based on general best practices for handling hazardous drugs and should be supplemented by a thorough internal risk assessment and, when available, a specific Safety Data Sheet (SDS) from the supplier.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its classification as a potential antineoplastic agent, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Glove Type Gown/Lab Coat Respiratory Protection Eye/Face Protection
Weighing and Aliquoting (Solid) Double Nitrile Gloves (Powder-Free)Disposable, fluid-resistant gown with tight-fitting cuffsNIOSH-approved N95 or higher respiratorSafety glasses with side shields or face shield
Solution Preparation Double Nitrile Gloves (Powder-Free)Disposable, fluid-resistant gown with tight-fitting cuffsNot generally required if performed in a certified chemical fume hoodSafety goggles or face shield
In Vitro/In Vivo Administration Nitrile Gloves (Powder-Free)Lab coat (disposable preferred)Not generally requiredSafety glasses
Spill Cleanup Double Nitrile Gloves (Heavy-Duty)Disposable, fluid-resistant gownNIOSH-approved N95 or higher respiratorSafety goggles and face shield
Waste Disposal Nitrile GlovesLab coatNot generally requiredSafety glasses

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is essential to minimize exposure risk.

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (nitrile gloves and a lab coat) before opening the package.

  • Open the package in a designated receiving area, preferably within a chemical fume hood.

  • Verify that the container is sealed and labeled correctly.

  • Log the compound in your chemical inventory.

Weighing and Reconstitution:

  • Perform all weighing and reconstitution of solid this compound within a certified chemical fume hood or a powder containment hood.

  • Wear double nitrile gloves, a disposable gown, and an N95 respirator.

  • Use dedicated spatulas and weighing papers.

  • Clean all surfaces and equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol and then water) after use.

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Wear double heavy-duty nitrile gloves, a disposable fluid-resistant gown, safety goggles, a face shield, and an N95 respirator.

  • Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with wetted absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a deactivating solution, followed by a thorough rinse.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Visualizing Safety Workflows

This compound PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task Hazard (Solid, Liquid, Spill) start->task_assessment solid_handling Solid Handling (Weighing, Aliquoting) task_assessment->solid_handling Solid liquid_handling Liquid Handling (Solution Prep, Dosing) task_assessment->liquid_handling Liquid spill_cleanup Spill or Decontamination task_assessment->spill_cleanup Spill ppe_solid Required PPE: - Double Nitrile Gloves - Disposable Gown - N95 Respirator - Eye Protection solid_handling->ppe_solid ppe_liquid Required PPE: - Nitrile Gloves - Lab Coat/Gown - Eye Protection (Work in Fume Hood) liquid_handling->ppe_liquid ppe_spill Required PPE: - Double Heavy-Duty Gloves - Disposable Gown - N95 Respirator - Goggles & Face Shield spill_cleanup->ppe_spill

Caption: Workflow for selecting appropriate PPE based on the handling task for this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weighing papers, and spatulas.

  • Liquid Waste: Unused solutions of this compound, contaminated culture media.

  • Sharps Waste: Contaminated needles and syringes.

  • Contaminated PPE: Used gloves, gowns, and respirator cartridges.

All waste streams must be collected in clearly labeled, sealed, and leak-proof containers designated for hazardous chemical waste.

This compound Waste Disposal Pathway

Waste_Disposal_Pathway start Generate this compound Waste (Solid, Liquid, PPE, Sharps) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste Container (e.g., Unused powder) segregate->solid_waste liquid_waste Liquid Waste Container (e.g., Unused solutions) segregate->liquid_waste ppe_waste Contaminated PPE Bag (Gloves, Gowns) segregate->ppe_waste sharps_waste Sharps Container (Needles, Syringes) segregate->sharps_waste label_seal Label and Seal Containers 'Hazardous Chemical Waste' solid_waste->label_seal liquid_waste->label_seal ppe_waste->label_seal sharps_waste->label_seal storage Store in Designated Secondary Containment Area label_seal->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Caption: Step-by-step pathway for the safe disposal of this compound-contaminated waste.

References

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Retrosynthesis Analysis

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